(R)-Fasiglifam
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[(3R)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCALJIHZVNMGJ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to TAK-875 and the FFAR1 Signal Transduction Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TAK-875 (fasiglifam), a selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), and its associated signal transduction pathway. The document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visualizations of the core signaling and experimental workflows.
Introduction: TAK-875 and the FFAR1 Target
Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[1] It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose homeostasis by enhancing glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] This glucose-dependent action makes FFAR1 an attractive therapeutic target for type 2 diabetes, as it suggests a lower risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[1]
TAK-875 (fasiglifam) is a potent, selective, and orally bioavailable FFAR1 agonist that was developed for the treatment of type 2 diabetes mellitus.[1] Preclinical and clinical studies demonstrated its efficacy in improving glycemic control.[3][4][5] However, its development was terminated in Phase III clinical trials due to concerns about liver safety.[6][7][8] Despite its discontinuation, the study of TAK-875 has provided significant insights into the pharmacology of FFAR1 and its potential as a drug target.
Mechanism of Action of TAK-875
TAK-875 functions as an ago-allosteric modulator of FFAR1, meaning it acts as an agonist while also positively cooperating with endogenous ligands like free fatty acids to enhance receptor activation.[4][9][10] Its primary signaling mechanism is through the Gαq protein-coupled pathway.[1][11]
Upon binding of TAK-875 to FFAR1, the following signaling cascade is initiated:
-
Gαq Protein Activation: FFAR1 couples with the Gαq protein subunit, leading to its activation.[1]
-
Phospholipase C (PLC) Activation: The activated Gαq stimulates phospholipase C.[2][12]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm and increasing intracellular calcium concentrations.[4][13]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[13]
This Gαq-mediated signaling pathway does not initiate insulin secretion on its own but rather potentiates the effects of elevated glucose levels. The glucose-dependency of TAK-875's action is a key feature. High glucose leads to an increase in intracellular ATP, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of extracellular calcium through voltage-gated calcium channels. The signaling initiated by TAK-875 synergizes with these glucose-induced events.
Fasiglifam's potentiation of GSIS occurs via a dual mechanism:
-
IP3-mediated amplification of Ca²⁺ oscillations: The IP3 generated by FFAR1 activation amplifies the glucose-induced intracellular Ca²⁺ signals.[13][14]
-
DAG/PKC-mediated augmentation of secretion: The DAG/PKC pathway enhances the downstream mechanisms of insulin granule exocytosis, independent of the Ca²⁺ oscillations.[13][14]
Quantitative Data Summary
The following tables summarize the key quantitative data for TAK-875 from various studies.
Table 1: In Vitro Potency and Binding Affinity of TAK-875
| Parameter | Species/Cell Line | Value | Reference |
| Binding Affinity (Ki) | Human FFAR1 | 38 nM | [15] |
| Rat FFAR1 | 140 nM | [15] | |
| Functional Potency (EC50) | |||
| Inositol Phosphate (IP) Production | CHO-hGPR40 cells | 72 nM | [15][16] |
| Intracellular Calcium Flux | CHO-hFFA1 cells | 29.6 nM | [16] |
| Agonist Activity (FLIPR) | Fused Phenylalkanoic Acids | 0.028 µM | [1] |
Table 2: In Vivo Efficacy of TAK-875 in Preclinical Diabetic Models
| Animal Model | Dose (p.o.) | Key Findings | Reference |
| N-STZ-1.5 Rats (OGTT) | 1-10 mg/kg | Improved glucose tolerance and augmented insulin secretion. | [5] |
| Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg | Significantly augmented plasma insulin and reduced fasting hyperglycemia. | [5] |
| Female Wistar Fatty Rats (OGTT) | 0.3-3 mg/kg | Reduced blood glucose excursion and augmented insulin secretion. Minimum effective dose of 1 mg/kg. | [1] |
Table 3: Clinical Efficacy of TAK-875 (12-Week, Phase 2 Study)
| Treatment Group | N | Mean Change in HbA1c from Baseline (SE) | Incidence of Hypoglycemia | Reference |
| Placebo | 61 | -0.13% (0.115) | 3% (n=2) | [3] |
| TAK-875 6.25 mg | - | -0.65% (0.114) | 2% (n=7, all TAK-875 groups) | [3] |
| TAK-875 25 mg | - | -0.99% (0.113) | 2% (n=7, all TAK-875 groups) | [3] |
| TAK-875 50 mg | - | -1.12% (0.113) | 2% (n=7, all TAK-875 groups) | [3] |
| TAK-875 100 mg | - | -0.89% (0.113) | 2% (n=7, all TAK-875 groups) | [3] |
| TAK-875 200 mg | - | -0.87% (0.114) | 2% (n=7, all TAK-875 groups) | [3] |
| Glimepiride (B1671586) 4 mg | 62 | -1.05% (0.111) | 19% (n=12) | [3] |
Table 4: Pharmacokinetic Properties of TAK-875
| Species | Dose | Cmax | AUC | t1/2 | Bioavailability (F) | Reference |
| Healthy Humans | 25-800 mg (single dose) | Not dose-proportional | Not dose-proportional | ~28.1 to 36.6 hours | - | [17] |
| Rats (Fasted) | 3 mg/kg (p.o.) | 1.1 µg/mL | 11.2 µg·h/mL | 10.1 h | 56.9% | [1] |
| Dogs (Fasted) | 1 mg/kg (p.o.) | 2.1 µg/mL | 13.5 µg·h/mL | 5.8 h | 89.4% | [1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize TAK-875 and its interaction with the FFAR1 pathway.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the agonist-induced increase in intracellular calcium concentration ([Ca²⁺]i) in cells expressing FFAR1.
Objective: To determine the potency and efficacy of TAK-875 in activating FFAR1-mediated calcium release.
Materials:
-
CHO cells stably expressing human FFAR1 (hFFAR1/CHO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
TAK-875 and other test compounds.
-
Fluorometric Imaging Plate Reader (FLIPR).
Protocol:
-
Cell Plating: Seed hFFAR1/CHO cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark to allow for dye uptake.
-
Compound Preparation: Prepare serial dilutions of TAK-875 in assay buffer in a separate compound plate.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument automatically adds the TAK-875 solution from the compound plate to the cell plate.
-
Immediately record the change in fluorescence intensity over time (typically 2-3 minutes) at an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in [Ca²⁺]i. Calculate the peak fluorescence response and plot against the compound concentration. Determine the EC50 value by fitting the data to a four-parameter logistic equation.[18]
Inositol Monophosphate (IP) Accumulation Assay
This assay quantifies the accumulation of IP, a downstream product of PLC activation, to measure Gαq pathway engagement.
Objective: To confirm Gαq coupling and quantify the functional potency of TAK-875.
Materials:
-
HEK293 or CHO cells expressing FFAR1.
-
Assay kits for IP detection (e.g., HTRF-based IP-One assay).
-
LiCl (to inhibit IP degradation).
-
Stimulation buffer.
-
TAK-875.
Protocol:
-
Cell Seeding: Plate FFAR1-expressing cells in a suitable microplate and culture overnight.
-
Starvation: Replace the culture medium with a serum-free medium and incubate for several hours to reduce basal signaling.
-
Stimulation: Add TAK-875 at various concentrations in a stimulation buffer containing LiCl. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the IP detection according to the manufacturer's instructions for the chosen assay kit. This typically involves adding detection reagents (e.g., HTRF antibody conjugates) and incubating.
-
Signal Measurement: Read the plate on a compatible plate reader (e.g., HTRF-certified reader).
-
Data Analysis: Convert the raw signal to IP concentration. Plot the IP concentration against the TAK-875 concentration and calculate the EC50 value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay (Ex Vivo)
This assay uses isolated pancreatic islets to measure the effect of TAK-875 on insulin secretion at different glucose concentrations.[19][20]
Objective: To evaluate the glucose-dependent insulinotropic action of TAK-875.
Materials:
-
Isolated pancreatic islets (from mouse or rat).[21]
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with BSA.
-
Low glucose KRB buffer (e.g., 2.8-3.3 mM glucose).
-
High glucose KRB buffer (e.g., 16.7-20 mM glucose).
-
TAK-875.
-
Insulin ELISA kit.
Protocol:
-
Islet Isolation: Isolate pancreatic islets from rodents using a collagenase digestion method.[21] Culture the islets overnight to allow for recovery.
-
Pre-incubation (Basal): Hand-pick a set number of islets (e.g., 5-10 islets of similar size per replicate) and place them in a microfuge tube or well of a plate. Pre-incubate the islets in low glucose KRB buffer for 30-60 minutes at 37°C to establish a basal insulin secretion rate.
-
Static Incubation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing either low glucose, high glucose, low glucose + TAK-875, or high glucose + TAK-875.
-
Incubate for 60 minutes at 37°C.
-
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the insulin secretion to the number of islets or total insulin/protein content. Compare the amount of insulin secreted under high glucose conditions in the presence and absence of TAK-875 to determine its potentiating effect.[22]
Visualizations of Pathways and Workflows
The following diagrams were created using the Graphviz DOT language to illustrate key concepts.
References
- 1. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 5. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Unravelling the Mechanism of TAK875 DILI - Evotec [evotec.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. | Sigma-Aldrich [sigmaaldrich.com]
- 21. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 22. surgery.wisc.edu [surgery.wisc.edu]
The In Vivo Efficacy of TAK-875 in Diabetic Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo efficacy of TAK-875 (fasiglifam), a selective G protein-coupled receptor 40 (GPR40/FFAR1) agonist, in various preclinical diabetic animal models. TAK-875 enhances glucose-dependent insulin (B600854) secretion, offering a therapeutic approach for type 2 diabetes with a reduced risk of hypoglycemia.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Efficacy Data
The in vivo efficacy of TAK-875 has been demonstrated across multiple rodent models of type 2 diabetes. The compound has shown significant improvements in glycemic control, both in acute and chronic studies.
Acute Efficacy in Diabetic Rat Models
TAK-875 has demonstrated potent glucose-lowering effects and enhancement of insulin secretion in response to a glucose challenge in various diabetic rat models.
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| N-STZ-1.5 Rats | Single oral dose | 1-10 mg/kg | Dose-dependent improvement in glucose tolerance and augmented insulin secretion during an oral glucose tolerance test (OGTT).[1][3] | [1],[3] |
| Zucker Diabetic Fatty (ZDF) Rats | Single oral dose | 10 mg/kg | Significantly augmented plasma insulin levels and reduced fasting hyperglycemia.[1][2] | [1],[2] |
| Wistar Fatty Rats | Single oral dose | 0.3-3 mg/kg | Reduced blood glucose excursion and augmented insulin secretion during an OGTT, with a minimum effective dose of 1 mg/kg.[4] | [4] |
| N-STZ-1.5 Rats | Single oral dose | 3-30 mg/kg | Dose-dependently improved glucose tolerance, with a greater effect than glibenclamide at maximal effective doses.[5] | [5] |
Chronic Efficacy in a Diabetic Rat Model
Long-term treatment with TAK-875 has been shown to improve overall glycemic control and preserve pancreatic β-cell function.
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | Oral, twice daily | 10 mg/kg | 6 weeks | Significantly decreased glycosylated hemoglobin (GHb) by 1.7%.[6] | [6],[7] |
| Zucker Diabetic Fatty (ZDF) Rats | Combination with Metformin (B114582) | 10 mg/kg TAK-875 (b.i.d.) + 50 mg/kg Metformin (q.d.) | 6 weeks | Additively enhanced the reduction in GHb (-2.4%).[6][7] Accompanied by a 3.2-fold increase in fasting plasma insulin and preserved pancreatic insulin content.[6] | [6],[7] |
| N-STZ-1.5 Rats | Daily oral dose | 10 mg/kg | 15 weeks | Maintained glucose-lowering effects, whereas the effects of glibenclamide diminished after 4 weeks.[5] | [5] |
Signaling Pathway and Mechanism of Action
TAK-875 is a selective agonist for GPR40 (FFAR1), a G protein-coupled receptor highly expressed in pancreatic β-cells.[1][4] Its mechanism of action is centered on the potentiation of glucose-stimulated insulin secretion (GSIS).
Activation of GPR40 by TAK-875 primarily engages the Gαq signaling pathway.[1][4][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), which increases intracellular Ca2+ concentrations.[1][4][8] DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[8]
The glucose-dependency of TAK-875's action is a key feature.[1][8] The initial glucose-induced membrane depolarization of the β-cell is a prerequisite for the insulinotropic effect of TAK-875.[8] The Gαq signaling activated by fasiglifam (B1672068) enhances the GSIS pathway through a dual mechanism: IP3 amplifies glucose-induced Ca2+ oscillations, and DAG/PKC augments the downstream secretory machinery, independent of these oscillations.[8][9] This ensures that insulin secretion is enhanced only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[1][4]
Caption: TAK-875 Signaling Pathway in Pancreatic β-Cells.
Experimental Protocols
The following outlines a typical experimental protocol for evaluating the in vivo efficacy of TAK-875 in a diabetic rat model, synthesized from the cited literature.
Animal Models
-
Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity, insulin resistance, and type 2 diabetes.[6][7]
-
Neonatal Streptozotocin (B1681764) (N-STZ-1.5) Rats: A non-obese model of type 2 diabetes induced by administration of streptozotocin to neonatal rats.[1][5]
-
Wistar Fatty Rats: A genetic model that develops obesity, hyperinsulinemia, and impaired glucose tolerance.[4]
Drug Administration
-
Vehicle: Typically a 0.5% solution of methylcellulose (B11928114) or another appropriate suspending agent.
-
Route of Administration: Oral gavage (p.o.) is the standard route for TAK-875 administration in these studies.[1][4]
-
Dosage and Frequency: Dosages range from 0.3 to 30 mg/kg for acute studies.[1][4][5] For chronic studies, doses around 10 mg/kg are often administered once or twice daily.[5][6][7]
Key Experiments
1. Oral Glucose Tolerance Test (OGTT):
-
Objective: To assess the effect of TAK-875 on glucose disposal and insulin secretion in response to an oral glucose load.
-
Procedure:
-
Animals are fasted overnight (typically 16-18 hours).
-
A baseline blood sample is collected (t=0).
-
TAK-875 or vehicle is administered orally.
-
After a set period (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.[4]
-
Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).
-
Plasma glucose and insulin levels are measured.
-
The area under the curve (AUC) for glucose and insulin is calculated to quantify the treatment effect.[4]
-
2. Chronic Efficacy Study:
-
Objective: To evaluate the long-term effects of TAK-875 on glycemic control and β-cell function.
-
Procedure:
-
Diabetic animals are randomized into treatment and vehicle control groups.
-
TAK-875 or vehicle is administered daily or twice daily for a specified duration (e.g., 6 weeks).[6][7]
-
Body weight and food intake are monitored regularly.
-
Blood samples are collected periodically to measure fasting blood glucose and glycosylated hemoglobin (HbA1c or GHb).
-
At the end of the study, animals are euthanized, and pancreata may be collected for histological analysis and insulin content measurement.[6][7]
-
Biochemical and Histological Analyses
-
Plasma Glucose: Measured using a glucose oxidase method.
-
Plasma Insulin: Determined by enzyme-linked immunosorbent assay (ELISA).
-
Glycosylated Hemoglobin (GHb/HbA1c): Measured using affinity chromatography or other standard methods.
-
Pancreatic Insulin Content: Extracted from the pancreas and quantified by ELISA.[6]
-
Immunohistochemistry: Used to assess β-cell mass and morphology in pancreatic tissue sections.[7]
References
- 1. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile and Bioavailability of (R)-Fasiglifam in Rodent Models: A Technical Overview
(R)-Fasiglifam (TAK-875) , a selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), demonstrated promise in the treatment of type 2 diabetes mellitus before its development was halted due to concerns of liver toxicity.[1][2] This technical guide provides a comprehensive summary of the pharmacokinetics and bioavailability of this compound in rats, compiled from preclinical studies. The information is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacokinetic Parameters
Studies in male and female Sprague Dawley rats have characterized the pharmacokinetic profile of this compound following both intravenous and oral administration. The compound exhibits high oral bioavailability.[3][4]
Intravenous Administration
Following a single intravenous dose of 5 mg/kg, the peak plasma concentrations (Cmax) of Fasiglifam were observed to be 8.8 µg/mL in male rats and 9.2 µg/mL in female rats.[5][6] The plasma concentrations then declined bi-exponentially.[5] The terminal half-life (t1/2) was determined to be 12.4 hours for males and 11.2 hours for females.[5][6]
Oral Administration
Upon oral administration, Fasiglifam is well absorbed.[2] At a dose of 10 mg/kg, the Cmax was 12.4 µg/mL for males and 12.9 µg/mL for females, with the time to reach maximum concentration (Tmax) being 1 hour for both sexes.[2][5] When the dose was increased to 50 mg/kg, the Cmax rose to 76.2 µg/mL in males and 83.7 µg/mL in females, again with a Tmax of 1 hour.[2][5] The oral bioavailability was estimated to be high, ranging from 85% to 120% in males and 91% to 108% in females.[5][6]
| Administration Route | Dose | Sex | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Intravenous | 5 mg/kg | Male | 8.8 ± 0.9 | - | 12.4 | - |
| Female | 9.2 ± 1.2 | - | 11.2 | - | ||
| Oral | 10 mg/kg | Male | 12.4 ± 2.6 | 1 | 11.1 | 85-120 |
| Female | 12.9 ± 3.5 | 1 | 11.6 | 91-108 | ||
| Oral | 50 mg/kg | Male | 76.2 ± 3.7 | 1 | 10.3 | 85-120 |
| Female | 83.7 ± 13.2 | 1 | 9.8 | 91-108 |
Table 1: Summary of Pharmacokinetic Parameters of this compound in Sprague Dawley Rats.[2][5][6]
Experimental Protocols
The pharmacokinetic studies of this compound in rats followed standardized laboratory procedures.
Animal Model
The studies utilized male and female Sprague Dawley rats.[3][5] The animals were maintained in facilities accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC).[7]
Dosing and Sample Collection
For oral administration, this compound was given by oral gavage as a suspension in 0.5% Methocel.[7] Intravenous administration was also performed.[3][5] Blood samples for toxicokinetic analysis were collected at various time points to determine plasma drug concentrations.[7][8] In some studies, bile was also collected to investigate the excretion pathways.[3]
Analytical Methodology
The concentration of Fasiglifam and its metabolites in plasma and other biological matrices was determined using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC/MS/MS).[5]
Figure 1: Experimental workflow for the pharmacokinetic analysis of this compound in rats.
Metabolism and Excretion
Fasiglifam is metabolized in the liver, primarily through oxidation and glucuronidation.[4] The main enzymes responsible for these transformations are cytochrome P450 3A4/5 (CYP3A4/5) and UDP-glucuronosyltransferase 1A3 (UGT1A3), respectively.[4] The major metabolite identified is the acyl glucuronide of Fasiglifam.[2][3]
The primary route of excretion for Fasiglifam and its metabolites is through the feces, following biliary elimination.[3][4] Urinary excretion is a minor pathway.[3][6] Interestingly, a sex-related difference in urinary excretion has been observed, with female rats eliminating approximately 10-fold more drug-related material via this route compared to males.[3][6]
Mechanism of Action: GPR40 Signaling
This compound exerts its therapeutic effect by acting as an agonist on GPR40, a receptor expressed in pancreatic β-cells.[1][9] Activation of GPR40 by Fasiglifam in a glucose-dependent manner potentiates insulin (B600854) secretion.[1][9] The signaling cascade initiated by Fasiglifam binding to GPR40 involves the Gαq protein.[1][10] This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][11] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, both of which contribute to the enhancement of glucose-stimulated insulin secretion.[1][11]
Figure 2: Simplified signaling pathway of this compound via GPR40 activation.
References
- 1. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 10. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Rise and Fall of a Promising Antidiabetic Agent: A Technical History of TAK-875 (Fasiglifam)
A deep dive into the discovery, mechanism of action, and clinical development of the selective GPR40 agonist, TAK-875, culminating in its withdrawal due to unforeseen hepatotoxicity. This guide offers researchers and drug development professionals a comprehensive retrospective on a compound that highlighted both the potential of its target and the challenges of preclinical safety prediction.
Introduction
TAK-875, also known as fasiglifam (B1672068), emerged as a promising, potent, and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Developed by Takeda Pharmaceutical Company, it was designed to offer a novel therapeutic approach for type 2 diabetes mellitus (T2DM) by enhancing glucose-dependent insulin (B600854) secretion. Early clinical trials showcased its efficacy in glycemic control with a minimal risk of hypoglycemia, a significant advantage over existing therapies like sulfonylureas. However, the journey of TAK-875 was cut short in late-stage clinical development due to unexpected findings of liver toxicity, leading to its termination in 2013. This technical guide provides a detailed history of TAK-875, from its discovery and preclinical characterization to its clinical evaluation and the subsequent investigation into the mechanisms of its hepatotoxicity.
Discovery and Preclinical Development
The quest for a GPR40 agonist was driven by the understanding that this receptor, predominantly expressed in pancreatic β-cells, mediates the enhancement of glucose-stimulated insulin secretion (GSIS) by free fatty acids. The goal was to develop a small molecule that could mimic this effect, offering a glucose-dependent mechanism for lowering blood glucose levels.
Lead Optimization and In Vitro Activity
The discovery of TAK-875 began with the optimization of a phenylpropanoic acid lead compound. Cyclization of this moiety led to the identification of fused phenylalkanoic acids with improved in vitro agonist activities and pharmacokinetic profiles. Further refinement resulted in the discovery of [(3S)-6-({2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemi-hydrate, designated as TAK-875.
In vitro studies confirmed TAK-875 as a potent and selective GPR40 agonist. It demonstrated a strong agonistic effect on human GPR40, with an EC50 of 72 nM in an intracellular IP production assay in CHO-hGPR40 cells.[1][2] The binding affinity (Ki) for the human GPR40 receptor was 38 nM.[2] Notably, TAK-875 showed significantly weaker affinity for the rat GPR40 receptor, with a Ki of 140 nM.[2] The compound exhibited excellent selectivity, with little to no agonist activity on other members of the free fatty acid receptor family (GPR41, GPR43, and GPR120) at concentrations up to 10 μM.[2][3]
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies were conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of TAK-875. The compound exhibited good oral bioavailability in both species.
Table 1: Preclinical Pharmacokinetic Parameters of TAK-875
| Species | Dose (p.o.) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Rat (Male) | 10 mg/kg | 12.4 ± 2.6 | 1 | - | 85-120 | [4][5] |
| Rat (Female) | 10 mg/kg | 12.9 ± 3.5 | 1 | - | 85-120 | [4][5] |
| Rat (Male) | 50 mg/kg | 76.2 ± 3.7 | 1 | - | 85-120 | [4][5] |
| Rat (Female) | 50 mg/kg | 83.7 ± 13.2 | 1 | - | 85-120 | [4][5] |
| Dog | 1 mg/kg | - | - | - | >76 | [6] |
Metabolism studies revealed that TAK-875 is primarily metabolized via acyl glucuronidation to form fasiglifam-G, which was the major metabolite found in the bile of rats and dogs.[6][7] In vitro studies using human liver microsomes and hepatocytes identified CYP3A4/5 as the primary cytochrome P450 enzymes responsible for the minor oxidative metabolism of TAK-875, while UGT1A3 was the main UGT isoform involved in its glucuronidation.[6]
Mechanism of Action
TAK-875 exerts its glucose-lowering effects by acting as a selective agonist at the GPR40 receptor on pancreatic β-cells. Interestingly, further studies revealed that fasiglifam acts as an ago-allosteric modulator of FFAR1, meaning it binds to a site distinct from the endogenous free fatty acid binding site and positively modulates the receptor's activity in the presence of endogenous ligands.[4][7]
Signaling Pathway
The binding of TAK-875 to GPR40 activates a Gq/11-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion. This glucose-dependency is a crucial feature, as the entire signaling cascade is significantly enhanced in the presence of elevated glucose levels, which are transported into the β-cell and metabolized to produce ATP, leading to the closure of ATP-sensitive potassium channels and membrane depolarization.
Clinical Development and Efficacy
TAK-875 progressed into clinical trials based on its promising preclinical profile. Phase II and III studies were designed to evaluate its efficacy and safety in patients with T2DM.
Phase II Clinical Trials
A 12-week, randomized, double-blind, placebo-controlled Phase II trial investigated the efficacy and safety of various doses of TAK-875 (6.25, 25, 50, 100, or 200 mg once daily) compared to placebo and glimepiride (B1671586) (4 mg once daily) in patients with T2DM inadequately controlled by diet or metformin. At week 12, all TAK-875 groups showed significant reductions in HbA1c from baseline compared to placebo.
Table 2: Key Efficacy Results from a Phase II Clinical Trial of TAK-875
| Treatment Group | Mean Change in HbA1c from Baseline (%) | p-value vs. Placebo |
| Placebo | -0.13 | - |
| TAK-875 (6.25 mg) | -0.65 | <0.001 |
| TAK-875 (25 mg) | -0.97 | <0.0001 |
| TAK-875 (50 mg) | -1.12 | <0.0001 |
| TAK-875 (100 mg) | -1.00 | <0.0001 |
| TAK-875 (200 mg) | -1.06 | <0.0001 |
| Glimepiride (4 mg) | -1.05 | <0.0001 |
Data adapted from Burant et al., The Lancet, 2012.
The incidence of hypoglycemia was notably low in the TAK-875 groups and comparable to placebo, whereas it was higher in the glimepiride group.
Phase III Clinical Trials
Following the positive Phase II results, TAK-875 advanced to a global Phase III clinical trial program. A Phase III study in Japanese patients with T2DM inadequately controlled by diet and exercise showed that both 25 mg and 50 mg doses of fasiglifam significantly reduced HbA1c levels compared to placebo at 24 weeks.
Discontinuation and Investigation of Hepatotoxicity
Despite the promising efficacy data, the development of TAK-875 was voluntarily terminated in December 2013 due to concerns about liver safety that emerged during the Phase III trials. An increased incidence of elevated liver enzymes (ALT and AST) was observed in patients receiving fasiglifam compared to placebo.
Proposed Mechanisms of Hepatotoxicity
Subsequent investigations focused on elucidating the mechanisms underlying TAK-875-induced liver injury. Several hypotheses have been proposed, with the formation of a reactive acyl glucuronide metabolite being a key area of focus.
1. Reactive Metabolite Formation: The primary metabolic pathway for TAK-875 is glucuronidation of its carboxylic acid moiety to form an acyl glucuronide (TAK-875-AG). Acyl glucuronides are known to be potentially reactive metabolites that can covalently bind to proteins, leading to cellular stress and immune-mediated toxicity. In vitro studies with human hepatocytes showed that TAK-875 formed a reactive metabolite that covalently bound to liver proteins.
2. Inhibition of Bile Acid Transporters: Both TAK-875 and its acyl glucuronide metabolite were found to inhibit key hepatic bile acid transporters, including the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs).[8][9] Inhibition of these transporters can lead to the intrahepatic accumulation of bile acids, a condition known as cholestasis, which can cause liver cell injury.
3. Mitochondrial Dysfunction: Studies have also suggested that TAK-875 can induce mitochondrial dysfunction. It was shown to inhibit mitochondrial respiration in HepG2 cells and to inhibit Complex I and II of the electron transport chain in isolated rat liver mitochondria.[10] Mitochondrial impairment can lead to increased production of reactive oxygen species (ROS) and cellular damage.
Experimental Protocols
In Vitro GPR40 Agonist Activity Assay (FLIPR)
The agonist activity of TAK-875 was assessed using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium concentration in CHO cells stably expressing human GPR40.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with human GPR40.
-
Assay Principle: GPR40 activation by an agonist leads to an increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.
-
Methodology:
-
Cells are seeded in 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.
-
The growth medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
After incubation, the dye solution is removed, and the cells are washed.
-
The plate is placed in the FLIPR instrument, and baseline fluorescence is measured.
-
A solution of TAK-875 at various concentrations is added to the wells, and the change in fluorescence is monitored over time.
-
The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.
-
EC50 values are calculated from the concentration-response curves.
-
Covalent Binding Assay in Human Hepatocytes
This assay was used to determine the potential of TAK-875 to form reactive metabolites that covalently bind to cellular proteins.
-
Test System: Cryopreserved human hepatocytes.
-
Radiolabeled Compound: [14C]-TAK-875.
-
Methodology:
-
Human hepatocytes are incubated with [14C]-TAK-875 at a specific concentration (e.g., 10 µM) in a suitable incubation medium at 37°C for a defined period (e.g., 4 hours).
-
The incubation is terminated by the addition of a protein precipitating solvent (e.g., acetonitrile).
-
The precipitated protein is extensively washed to remove any non-covalently bound radioactivity.
-
The protein pellet is solubilized, and the amount of radioactivity is quantified by liquid scintillation counting.
-
The protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
The extent of covalent binding is expressed as pmol equivalents of the drug bound per mg of protein.
-
Conclusion
The story of TAK-875 (fasiglifam) serves as a critical case study in modern drug development. It underscores the potential of targeting GPR40 for the treatment of type 2 diabetes, demonstrating clear efficacy in improving glycemic control with a low risk of hypoglycemia. However, its ultimate failure due to idiosyncratic drug-induced liver injury highlights the persistent challenges in predicting rare but serious adverse events from preclinical data. The subsequent investigations into the mechanisms of its hepatotoxicity, implicating reactive metabolite formation, bile acid transporter inhibition, and mitochondrial dysfunction, have provided valuable insights for the development of safer GPR40 agonists and other therapeutic agents. The in-depth technical understanding of the rise and fall of TAK-875 offers important lessons for medicinal chemists, toxicologists, and clinical researchers in the ongoing effort to bring safer and more effective medicines to patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 9. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
(R)-Fasiglifam and Its Modulation of Gαq Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Fasiglifam, also known as TAK-875, is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also referred to as the free fatty acid receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in regulating glucose-stimulated insulin (B600854) secretion (GSIS).[2][3] As such, it emerged as a promising therapeutic target for type 2 diabetes mellitus. This compound progressed to Phase III clinical trials, demonstrating effective glycemic control with a low risk of hypoglycemia.[4][5] However, its development was terminated due to concerns about liver toxicity.[4][6] This guide provides an in-depth technical overview of this compound's mechanism of action, with a core focus on its role in activating Gαq signaling pathways.
This compound is distinguished as an "ago-allosteric modulator," meaning it binds to a site on the GPR40 receptor that is distinct from the binding site of endogenous free fatty acids (FFAs).[1][2] This allosteric binding results in a partial agonistic activity on its own and positive cooperativity with endogenous FFAs, enhancing their effect on insulin secretion.[7]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, providing a quantitative basis for its activity.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (GPR40 activation) | 14 nM | Human GPR40 expressing CHO cells | [8] |
| 72 nM | CHO-hGPR40 cells | [9] | |
| EC50 (Inositol Phosphate Production) | 72 nM | CHO-hGPR40 cells | [9] |
| Concentration for [Ca2+]i augmentation | 3-30 µM | INS-1 833/15 cells | |
| Concentration for Insulin Secretion | 0.001-10 µM (in presence of 10 mM glucose) | INS-1 833/15 cells |
Table 1: In Vitro Potency of this compound
| Parameter | Dose | Species | Effect | Reference |
| Plasma Insulin Levels | 10 mg/kg, p.o. | ZDF rats | Increased plasma insulin | |
| Fasting Hyperglycemia | 30 mg/kg, p.o. | Diabetic rats | Improved fasting hyperglycemia |
Table 2: In Vivo Efficacy of this compound
Core Signaling Pathway: GPR40 and Gαq Activation
The primary mechanism by which this compound potentiates glucose-stimulated insulin secretion is through the activation of the Gαq signaling cascade.
Caption: this compound-mediated Gαq signaling cascade in pancreatic β-cells.
Upon binding of this compound to GPR40, the receptor undergoes a conformational change that activates the heterotrimeric G protein Gαq.[10] Activated Gαq, in turn, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] This elevation of intracellular Ca2+ is a key signal for the potentiation of insulin secretion.[3]
Simultaneously, DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[11][12] Activated PKC then phosphorylates various downstream targets involved in the machinery of insulin granule exocytosis, further amplifying the insulin secretion response to glucose.[11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key in vitro assays.
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic calcium concentration following GPR40 activation.
Caption: Workflow for an intracellular calcium mobilization assay.
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing human GPR40 in black-walled, clear-bottom 96- or 384-well microplates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) and a quencher for extracellular dye. Incubate the plate at 37°C for 60-90 minutes.
-
Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence, then add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity (e.g., excitation at ~485 nm and emission at ~525 nm for Fluo-8).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the production of a stable downstream metabolite of IP3, providing a robust measure of Gαq activation.
Methodology:
-
Cell Culture: Seed GPR40-expressing cells in a suitable microplate format and culture to confluence.
-
Stimulation: Replace the culture medium with a stimulation buffer containing LiCl (to inhibit inositol monophosphatase) and the desired concentrations of this compound. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis reagent provided with a commercial IP-One HTRF assay kit.
-
Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the lysate and incubate as per the manufacturer's instructions.
-
Signal Measurement: Read the time-resolved fluorescence at 620 nm and 665 nm on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of IP1 produced from a standard curve. Plot the IP1 concentration against the this compound concentration to determine the EC50.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay directly measures the primary physiological endpoint of this compound's action in pancreatic β-cells.
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Methodology:
-
Cell Culture: Culture pancreatic β-cell lines (e.g., MIN6 or INS-1) or isolated pancreatic islets.
-
Pre-incubation: Wash the cells and pre-incubate them in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing either low (2.8 mM) or high (e.g., 16.7 mM) glucose, with or without various concentrations of this compound. Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the collected supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Compare the amount of insulin secreted in the presence of high glucose and this compound to that with high glucose alone to determine the potentiation of GSIS.
Biased Agonism and Alternative Signaling
While the Gαq pathway is the primary signaling route for this compound, it is important for drug development professionals to consider the possibility of biased agonism, where a ligand can preferentially activate one signaling pathway over another. Some GPR40 agonists have been shown to also couple to Gαs, leading to an increase in intracellular cAMP, or to Gα12/13, which can influence cytoskeletal rearrangement.[8][13] However, studies suggest that this compound is a Gαq-selective agonist, with little to no activation of the Gαs/cAMP pathway.[13] This selectivity for the Gαq pathway is a key characteristic of its pharmacological profile.
Conclusion
This compound is a potent ago-allosteric modulator of GPR40 that effectively potentiates glucose-stimulated insulin secretion through the activation of the Gαq signaling pathway. Its mechanism involves the PLC-mediated generation of IP3 and DAG, leading to increased intracellular calcium and activation of PKC. While its clinical development was halted due to hepatotoxicity, the detailed understanding of its interaction with the Gαq signaling cascade provides valuable insights for the design of future GPR40-targeting therapeutics for type 2 diabetes. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of GPR40 agonists and their downstream signaling effects.
References
- 1. High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. GPR40-Mediated G α 12 Activation by Allosteric Full Agonists Highly Efficacious at Potentiating Glucose-Stimulated Insulin Secretion in Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 12. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling [mdpi.com]
- 13. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Off-Target Interactions of (R)-Fasiglifam: A Technical Guide Beyond GPR40
For Researchers, Scientists, and Drug Development Professionals
(R)-Fasiglifam (TAK-875) , a once-promising selective agonist of G protein-coupled receptor 40 (GPR40/FFAR1) for the treatment of type 2 diabetes, was discontinued (B1498344) in Phase III clinical trials due to concerns of drug-induced liver injury (DILI). Subsequent investigations have revealed that this hepatotoxicity is not an on-target effect mediated by GPR40 but rather stems from a combination of off-target cellular interactions. This technical guide provides an in-depth exploration of these off-target mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved in this compound-induced hepatotoxicity.
Executive Summary
The liver injury associated with this compound is multifactorial, primarily attributed to three interconnected off-target phenomena:
-
Metabolic Activation: this compound is metabolized in the liver to a reactive acyl glucuronide (AG) metabolite. This metabolite, and potentially an acyl-CoA thioester intermediate, can covalently bind to hepatic proteins, a known risk factor for idiosyncratic DILI.[1][2]
-
Inhibition of Hepatobiliary Transporters: Both this compound and its acyl glucuronide metabolite inhibit key hepatic uptake and efflux transporters. This disruption of bile acid and bilirubin (B190676) homeostasis can lead to cholestatic liver injury.[2][3][4]
-
Mitochondrial Dysfunction: this compound has been demonstrated to impair mitochondrial function by inhibiting the electron transport chain, leading to cellular stress.[2]
-
Reactive Oxygen Species (ROS) Generation: The compound has been shown to induce the generation of reactive oxygen species in hepatocytes, a process that appears to be dependent on GPR40.[5][6]
This document will dissect each of these mechanisms, providing the available quantitative data and the experimental methodologies used to elucidate them.
Quantitative Data on Off-Target Interactions
The following tables summarize the key quantitative findings from studies on this compound's off-target effects.
Table 1: Inhibition of Human Hepatobiliary Transporters by this compound and its Acyl Glucuronide Metabolite
| Transporter | Substrate | Inhibitor | IC50 (µM) | Source |
| Efflux Transporters | ||||
| BSEP | Taurocholate | This compound | Similar potency to TAK-875AG | [2] |
| MRP2 | CDCF | This compound | 48.1 | [7] |
| MRP2 | Vinblastine (B1199706) | This compound | 2.41 | [3][4] |
| MRP2 | - | TAK-875-AG | Similar potency to TAK-875 | [2] |
| MRP3 | Estradiol-β-glucuronide | This compound | 31.8 | [7] |
| MRP3 | Estradiol-β-glucuronide | TAK-875-AG | 0.21 | [2] |
| MRP4 | DHEAS | This compound | Similar potency to TAK-875AG | [2] |
| Uptake Transporters | ||||
| NTCP | Taurocholate | This compound | 10.9 | [3][4] |
| OATP1B1 | Atorvastatin (B1662188) | This compound | 2.28 | [3][4] |
| OATP1B3 | Atorvastatin | This compound | 3.98 | [3][4] |
CDCF: 5(6)-carboxy-2',7'-dichlorofluorescein; DHEAS: Dehydroepiandrosterone sulfate
Table 2: Covalent Binding and Cytotoxicity of this compound
| Parameter | Cell Type | Value | Conditions | Source |
| Covalent Binding | Human Hepatocytes | 69.1 ± 4.3 pmole/mg protein | 10 µM ¹⁴C-TAK-875 | [1] |
| Covalent Binding Burden | Human Hepatocytes | 2.0 mg/day | Estimated from in vitro data | [1][2] |
| Cytotoxicity (TC50) | Human Primary Hepatocytes (2D) | 56 to 68 µM | 24-48 hour treatment | [8] |
| Cytotoxicity (TC50) | HepG2 Cells | ~50 µM | 48 hour treatment | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed in this guide.
Detailed Experimental Protocols
This section outlines the methodologies for the key experiments used to identify the off-target liabilities of this compound.
Covalent Binding Assay in Human Hepatocytes
Objective: To quantify the extent of irreversible binding of this compound to hepatocyte proteins, indicating the formation of reactive metabolites.
Methodology: [1]
-
Cell Culture: Cryopreserved human hepatocytes are thawed and plated at a concentration of 1 x 10⁶ cells/mL in Krebs-Henseleit buffer (KHB).
-
Incubation: Hepatocytes are incubated in triplicate with 10 µM ¹⁴C-labeled this compound for 4 hours at 37°C in a humidified incubator with 5% CO₂.
-
Protein Precipitation and Washing:
-
Following incubation, the cells are pelleted and washed multiple times with ice-cold acetonitrile (B52724) to precipitate proteins and remove unbound drug.
-
The protein pellet is further washed with a mixture of methanol (B129727) and water to ensure complete removal of non-covalently bound radioactivity.
-
-
Protein Solubilization and Quantification:
-
The final protein pellet is solubilized in 1N NaOH.
-
An aliquot is taken for protein concentration determination using a standard method (e.g., BCA assay).
-
Another aliquot is mixed with scintillation cocktail for quantification of radioactivity using a liquid scintillation counter.
-
-
Data Analysis: The amount of covalently bound drug is expressed as picomoles of drug equivalent per milligram of protein. This value is then used to calculate the covalent binding burden (mg/day).
Hepatobiliary Transporter Inhibition Assays
Objective: To determine the inhibitory potential of this compound and its metabolites on key hepatic uptake and efflux transporters.
Methodology for Efflux Transporters (e.g., MRP2) using Vesicle Assays: [3][4]
-
Vesicle Preparation: Membrane vesicles from HEK293 cells overexpressing the transporter of interest (e.g., MRP2) are used.
-
Incubation: Vesicles are incubated with a specific probe substrate (e.g., vinblastine for MRP2) and varying concentrations of the inhibitor (this compound) in an appropriate buffer at 37°C.
-
Termination of Transport: The transport reaction is stopped by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.
-
Quantification: The amount of substrate transported into the vesicles is quantified, typically using a radiolabeled substrate and liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Methodology for Uptake Transporters (e.g., OATP1B1) using Cell-based Assays: [3][4]
-
Cell Culture: HEK293 cells stably transfected with the transporter of interest (e.g., OATP1B1) are cultured in appropriate media.
-
Uptake Experiment:
-
Cells are pre-incubated with buffer containing varying concentrations of the inhibitor (this compound).
-
The uptake is initiated by adding the probe substrate (e.g., atorvastatin for OATP1B1).
-
After a defined incubation period at 37°C, the uptake is terminated by washing the cells with ice-cold buffer.
-
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular concentration of the substrate is quantified using LC-MS/MS.
-
Data Analysis: The inhibition of uptake is calculated, and the IC50 value is determined as described for the efflux transporter assay.
Mitochondrial Respiration Assay
Objective: To assess the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
Methodology (Seahorse XFe96 Analyzer): [1]
-
Cell Culture: HepG2 cells are seeded in Seahorse XFe96-well culture plates and allowed to attach overnight.
-
Assay Preparation: The cell culture medium is replaced with Seahorse assay medium supplemented with glucose, glutamine, and pyruvate. The cells are equilibrated in a non-CO₂ incubator.
-
Compound Treatment: this compound (at concentrations ranging from 0.1 to 100 µM) is injected into the wells, and the oxygen consumption rate (OCR) is measured in real-time.
-
Mitochondrial Stress Test: A mitochondrial stress test can be performed by sequential injections of oligomycin (B223565) (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively). This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: The OCR values are normalized to cell number or protein content. The effect of this compound on different parameters of mitochondrial respiration is then quantified and compared to vehicle-treated controls.
Conclusion
The withdrawal of this compound from clinical development underscores the critical importance of a thorough investigation of off-target pharmacology, particularly for compounds that undergo significant hepatic metabolism. The hepatotoxicity of this compound is a clear example of a "perfect storm" of off-target effects, including the formation of reactive metabolites, inhibition of vital hepatobiliary transporters, and mitochondrial impairment. The data and methodologies presented in this guide provide a framework for understanding and investigating such compound-related toxicities, which is essential for the development of safer medicines. By applying these principles, researchers can better anticipate and mitigate the risks of drug-induced liver injury in future drug development programs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 8. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (R)-Fasiglifam In Vitro Assays Using HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Fasiglifam (also known as TAK-875) is a selective agonist for G protein-coupled receptor 40 (GPR40), which has been investigated for the treatment of type 2 diabetes. Its mechanism of action involves enhancing glucose-stimulated insulin (B600854) secretion. However, clinical development was halted due to concerns about liver toxicity.[1][2][3][4] Understanding the in vitro effects of this compound on hepatocytes is crucial for elucidating the mechanisms of both its pharmacological action and its potential hepatotoxicity. The human hepatoma cell line, HepG2, is a widely used model for studying liver cell function and toxicology.
These application notes provide detailed protocols for a panel of in vitro assays using HepG2 cells to characterize the biological activities of this compound. The described assays include the assessment of cell viability, reactive oxygen species (ROS) production, mitochondrial function, and glucose uptake.
Data Presentation
Summary of this compound Effects on HepG2 Cells
| Assay Type | Endpoint Measured | This compound Effect | Concentration Range | Incubation Time | Reference |
| Cell Viability | Cell Proliferation (WST-1) | Decreased viability | >50 µM | 24 - 72 hours | [1][4] |
| Oxidative Stress | ROS Production (DCF-DA) | Increased ROS levels | 100 - 200 µM | 24 hours | |
| Mitochondrial Function | Oxygen Consumption Rate (OCR) | Mitochondrial dysfunction | Not specified | Not specified | [5] |
| Glucose Metabolism | Glucose Uptake (2-NBDG) | No specific data found | - | - |
Experimental Protocols
HepG2 Cell Culture and Maintenance
This protocol outlines the standard procedures for culturing and maintaining the HepG2 cell line to ensure healthy, viable cells for experimentation.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-75)
-
Culture plates (96-well, 24-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw the cryovial of HepG2 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 100-200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Cell Passaging:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 6-8 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 100-200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
Cell Viability Assay (WST-1)
This assay is used to assess the effect of this compound on the metabolic activity and proliferation of HepG2 cells.
Materials:
-
HepG2 cells
-
Complete growth medium
-
This compound
-
WST-1 reagent
-
96-well clear-bottom black plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Production Assay (DCF-DA)
This protocol measures intracellular ROS levels in HepG2 cells following treatment with this compound using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
Materials:
-
HepG2 cells
-
Complete growth medium
-
This compound
-
DCF-DA (5 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black plate at a density of 2.5 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCF-DA Staining:
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of 10 µM DCF-DA in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCF-DA solution and wash the cells with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control.
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay evaluates the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
HepG2 cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Complete growth medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a Seahorse XF cell culture microplate at an optimized density (e.g., 2 x 10⁴ to 4 x 10⁴ cells/well) and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Replace the growth medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour at 37°C in a non-CO₂ incubator.
-
-
Compound Injection and Measurement:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Sequentially inject this compound, oligomycin, FCCP, and rotenone/antimycin A according to the Seahorse XF Cell Mito Stress Test protocol.
-
OCR is measured after each injection.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
Glucose Uptake Assay (2-NBDG)
This protocol measures the uptake of glucose in HepG2 cells using the fluorescent glucose analog 2-NBDG.
Materials:
-
HepG2 cells
-
Complete growth medium
-
This compound
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Glucose-free medium
-
96-well black plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black plate and grow to 80-90% confluency.
-
Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 3-6 hours.
-
Compound Treatment: Treat cells with this compound in serum-free medium for the desired time.
-
Glucose Uptake:
-
Wash cells with glucose-free medium.
-
Add 100 µL of glucose-free medium containing 50-100 µM 2-NBDG to each well.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence at an excitation wavelength of ~465 nm and an emission wavelength of ~540 nm.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to a control group to determine the relative glucose uptake.
Visualizations
Caption: this compound/GPR40 signaling leading to potential hepatotoxicity.
Caption: General experimental workflow for in vitro assays.
Caption: Logical flow of this compound-induced hepatotoxicity.
References
- 1. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner -Biomolecules & Therapeutics | 학회 [koreascience.kr]
- 3. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing TAK-875 for GPR40-Mediated Ca2+ Influx and Insulin Secretion Studies
Introduction
TAK-875 (Fasiglifam) is a potent, selective, and orally bioavailable agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating the insulinotropic effects of free fatty acids (FFAs).[1][3] TAK-875 enhances glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, making it a significant tool for studying β-cell pathophysiology and a therapeutic target for type 2 diabetes.[2][4][5] Its mechanism of action involves the activation of a Gαq-mediated signaling cascade, leading to an increase in intracellular calcium ([Ca2+]i) and subsequent potentiation of insulin exocytosis.[1][2][6] These application notes provide detailed protocols for utilizing TAK-875 in standard in vitro assays to measure Ca2+ influx and insulin secretion.
Mechanism of Action
TAK-875 mimics the action of endogenous long-chain FFAs by binding to and activating GPR40 on the surface of pancreatic β-cells.[6] This activation stimulates the Gαq protein subunit, which in turn activates phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[7][10] This initial Ca2+ rise, combined with the glucose-dependent depolarization of the cell membrane, promotes the opening of L-type voltage-dependent calcium channels (VDCCs), leading to a significant influx of extracellular Ca2+.[7][8] The elevated cytoplasmic Ca2+ concentration is the primary trigger for the fusion of insulin-containing granules with the plasma membrane and the secretion of insulin.[11] The DAG branch of the pathway activates Protein Kinase C (PKC), which further augments the downstream secretory mechanisms.[8][9]
Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium ([Ca2+]i) Mobilization Assay
This protocol describes how to measure TAK-875-induced changes in intracellular calcium concentration in a pancreatic β-cell line (e.g., MIN6 or INS-1) using a fluorescent calcium indicator.
Objective: To quantify the dose-dependent effect of TAK-875 on [Ca2+]i at basal and stimulatory glucose concentrations.
Materials:
-
Pancreatic β-cell line (e.g., MIN6, INS-1 833/15).[2]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
TAK-875 stock solution (in DMSO).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.
-
Glucose solutions (for low and high glucose KRB buffers, e.g., 2.8 mM and 16.7 mM).[12][13]
-
Positive control: Ionomycin or high-potassium KRB.
-
Black, clear-bottom 96-well or 384-well microplates.[14]
-
Fluorescent plate reader with kinetic reading capability and injectors (e.g., FLIPR).
Methodology:
-
Cell Plating: Seed MIN6 or INS-1 cells into black, clear-bottom 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Dye Loading: The next day, wash the cells with KRB buffer containing low glucose (e.g., 2.8 mM). Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in the same buffer, often containing probenecid (B1678239) to prevent dye extrusion. Incubate for 45-60 minutes at 37°C.[14]
-
Washing: Gently wash the cells twice with KRB buffer to remove extracellular dye.
-
Assay: Add KRB buffer with either low (2.8 mM) or high (16.7 mM) glucose to the wells. Place the plate in the fluorescent kinetic plate reader and allow it to equilibrate.
-
Measurement: Record a stable baseline fluorescence for 2-5 minutes. Then, using an automated injector, add TAK-875 at various concentrations to the wells.
-
Data Acquisition: Continue to record the fluorescence signal kinetically for an additional 5-10 minutes to capture the full calcium response.
-
Analysis: The change in intracellular calcium is typically expressed as the ratio of fluorescence relative to the baseline. The peak response can be used to generate a dose-response curve and calculate the EC50 value for TAK-875.
Protocol 2: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines the measurement of insulin released from isolated pancreatic islets or β-cell monolayers in response to TAK-875.
Objective: To determine the effect of TAK-875 on insulin secretion under basal (low glucose) and stimulatory (high glucose) conditions.
Materials:
-
Isolated pancreatic islets (rodent or human) or cultured β-cells.[5]
-
KRB buffer supplemented with 0.1% BSA.
-
Low glucose (2.8 mM) and high glucose (16.7 mM) KRB solutions.[12][13]
-
TAK-875 stock solution (in DMSO).
-
Positive control (e.g., 100 µM Tolbutamide or 10 µM Glimepiride).
-
Acid-ethanol solution (for extracting total insulin content).[13]
-
24-well plates.
-
Insulin quantification kit (ELISA or Radioimmunoassay - RIA).
References
- 1. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 8. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of the Amplifying Pathway of Insulin Secretion in the β Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Static insulin secretion analysis of isolated islets [protocols.io]
- 13. protocols.io [protocols.io]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying TAK-875 Metabolism in Cryopreserved Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro study of TAK-875 metabolism using cryopreserved hepatocytes. TAK-875 (Fasiglifam) is a G protein-coupled receptor 40 (GPR40) agonist that was in development for the treatment of type 2 diabetes. Its development was halted in Phase III clinical trials due to instances of drug-induced liver injury (DILI). Understanding the metabolic pathways of TAK-875 is crucial for elucidating the mechanisms behind its hepatotoxicity. Cryopreserved hepatocytes are a valuable in vitro model for such studies, offering a convenient and reliable system that retains many of the metabolic functions of fresh hepatocytes.
The primary metabolic pathways of TAK-875 include oxidation and conjugation. Key metabolites that have been identified include an oxidative metabolite (M-I), an acyl glucuronide (TAK-875AG), and taurine (B1682933) conjugates (TAK-875TAU).[1] The formation of the reactive acyl glucuronide is of particular interest as it has been implicated in the covalent binding to cellular proteins and the potential for DILI.[1][2][3]
This document outlines the necessary protocols for thawing and incubating cryopreserved hepatocytes with TAK-875, followed by sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its major metabolites.
Experimental Protocols
Thawing and Preparation of Cryopreserved Hepatocytes
Proper thawing and handling of cryopreserved hepatocytes are critical for maintaining cell viability and metabolic activity.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte incubation medium (e.g., Krebs-Henseleit buffer with 12.5 mM HEPES, pH 7.4)
-
Water bath at 37°C
-
Sterile centrifuge tubes
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Pre-warm the thawing medium to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in the 37°C water bath until only a small ice crystal remains.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed thawing medium.
-
Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 5-10 minutes to pellet the cells.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in the incubation medium.
-
Determine cell viability and concentration using the trypan blue exclusion method. Viability should be >80% for use in metabolism studies.
-
Adjust the cell concentration to the desired density (e.g., 1 x 10^6 viable cells/mL) with incubation medium.
In Vitro Incubation of TAK-875 with Hepatocytes
This protocol describes the incubation of TAK-875 with the prepared hepatocyte suspension to assess its metabolic fate.
Materials:
-
Prepared hepatocyte suspension (1 x 10^6 cells/mL)
-
TAK-875 stock solution (in a suitable solvent like DMSO)
-
Incubation medium
-
Shaking water bath or incubator at 37°C with 5% CO2
-
Positive control (e.g., Diclofenac, 10 µM)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Microcentrifuge tubes
Protocol:
-
Pre-warm the hepatocyte suspension to 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding TAK-875 to the hepatocyte suspension to a final concentration of 10 µM.[1] The final concentration of the organic solvent should be low (e.g., <0.5%) to avoid cytotoxicity.
-
Incubate the mixture at 37°C with constant shaking for various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[1]
-
At each time point, collect an aliquot of the incubation mixture and transfer it to a microcentrifuge tube containing an equal volume of ice-cold acetonitrile (B52724) to stop the reaction.
-
Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for subsequent LC-MS/MS analysis. Store samples at -80°C if not analyzed immediately.
LC-MS/MS Analysis of TAK-875 and its Metabolites
A sensitive and selective LC-MS/MS method is required for the quantification of TAK-875 and its metabolites.
Instrumentation and Conditions (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., ACQUITY HSS T3, 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient Elution: A suitable gradient to separate the parent compound from its metabolites.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for TAK-875 and its metabolites.
Protocol:
-
Prepare calibration standards of TAK-875 and, if available, its metabolites in the matrix (incubation medium supernatant from control incubations).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Inject the prepared samples, calibration standards, and QC samples onto the LC-MS/MS system.
-
Acquire data using the optimized MRM transitions.
-
Process the data to determine the concentrations of TAK-875 and its metabolites over time.
-
Calculate the rate of metabolism (e.g., half-life, intrinsic clearance) from the disappearance of the parent compound and the formation of metabolites.
Data Presentation
Table 1: In Vitro Metabolism of TAK-875 in Cryopreserved Human Hepatocytes
| Parameter | Value | Reference |
| Hepatocyte Concentration | 1 x 10^6 cells/mL | [1] |
| TAK-875 Concentration | 10 µM | [1] |
| Incubation Time | Up to 4 hours | [1] |
| Major Metabolites Formed | M-I, TAK-875AG, TAK-875TAU | [1] |
| Covalent Protein Binding | 69.1 ± 4.3 pmole/mg protein | [1] |
Table 2: Example LC-MS/MS Parameters for Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TAK-875 | User Determined | User Determined | User Determined |
| M-I | User Determined | User Determined | User Determined |
| TAK-875AG | User Determined | User Determined | User Determined |
| TAK-875TAU | User Determined | User Determined | User Determined |
| Internal Std | User Determined | User Determined | User Determined |
| Note: Specific MRM transitions need to be optimized for the instrument used. |
Visualizations
Caption: Experimental workflow for studying TAK-875 metabolism in cryopreserved hepatocytes.
Caption: Metabolic pathways of TAK-875 leading to potential hepatotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of TAK-981 in human plasma via LC-MS/MS and its application in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (R)-Fasiglifam in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
(R)-Fasiglifam (TAK-875) is a selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It was developed for the treatment of type 2 diabetes mellitus due to its ability to potentiate glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[3][4] Although its clinical development was halted due to concerns of liver toxicity, this compound remains a valuable tool for studying GPR40 signaling and metabolic regulation in preclinical rodent models.[5][6] These application notes provide a comprehensive overview of the in vivo administration of this compound in rodents, including pharmacokinetic data, detailed experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in Sprague Dawley rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague Dawley Rats [7][8]
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | t½ (hours) | Oral Bioavailability (%) |
| Intravenous | 5 | 8.8 | - | - |
| Oral | 10 | 12.4 | 12.4 | 85-120 |
| Oral | 50 | 76.2 | 10.3 | 85-120 |
Table 2: Pharmacokinetic Parameters of this compound in Female Sprague Dawley Rats [7][8]
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | t½ (hours) | Oral Bioavailability (%) |
| Intravenous | 5 | 9.2 | - | - |
| Oral | 10 | 12.9 | 11.2 | 91-108 |
| Oral | 50 | 83.7 | 9.8 | 91-108 |
Signaling Pathway
This compound acts as an ago-allosteric modulator of GPR40.[2] Its binding to GPR40 on pancreatic β-cells, in the presence of elevated glucose, initiates a signaling cascade that enhances insulin secretion.[1] The primary mechanism involves the activation of the Gαq signaling pathway.[3][4]
Caption: this compound signaling pathway in pancreatic β-cells.
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
This protocol is adapted from studies evaluating the insulinotropic effects of this compound in vivo.[2]
1. Animal Model:
- N-STZ-1.5 rats (a model of non-obese type 2 diabetes) or other suitable diabetic rodent model.
- Male rats are commonly used.
- House animals individually with free access to standard chow and water.
2. Acclimatization:
- Allow at least one week for acclimatization to the facility conditions before the experiment.
3. Drug Formulation and Administration:
- Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) in sterile water.
- This compound Suspension: Suspend this compound powder in the vehicle to the desired concentration (e.g., 10 mg/kg).[2] Ensure the suspension is homogenous by vortexing or sonicating before each administration.
- Administration: Administer the this compound suspension or vehicle via oral gavage at a volume of 5 mL/kg.
4. Experimental Procedure:
- Fast the rats overnight (approximately 16 hours) with free access to water.
- At time 0, administer the this compound suspension or vehicle orally.
- At 60 minutes post-drug administration, administer a glucose solution (e.g., 2 g/kg) orally.
- Collect blood samples from the tail vein at specified time points (e.g., -60, 0, 15, 30, 60, and 120 minutes relative to the glucose challenge).
- Process blood samples to obtain plasma and store at -80°C until analysis.
5. Analysis:
- Measure plasma glucose concentrations using a glucose oxidase method.
- Measure plasma insulin concentrations using a species-specific ELISA kit.
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Acclimatize_Rats" [fillcolor="#F1F3F4", fontcolor="#202124", label="Acclimatize Diabetic Rats"];
"Overnight_Fast" [fillcolor="#F1F3F4", fontcolor="#202124", label="Overnight Fasting (16h)"];
"Drug_Admin" [fillcolor="#FBBC05", fontcolor="#202124", label="Oral Administration:\nthis compound (10 mg/kg) or Vehicle"];
"Wait_60min" [shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Wait 60 min"];
"Glucose_Challenge" [fillcolor="#FBBC05", fontcolor="#202124", label="Oral Glucose Challenge (2 g/kg)"];
"Blood_Sampling" [shape=invtrapezium, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Blood Sampling at\n-60, 0, 15, 30, 60, 120 min"];
"Plasma_Analysis" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Analyze Plasma for\nGlucose and Insulin"];
"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Acclimatize_Rats";
"Acclimatize_Rats" -> "Overnight_Fast";
"Overnight_Fast" -> "Drug_Admin";
"Drug_Admin" -> "Wait_60min";
"Wait_60min" -> "Glucose_Challenge";
"Glucose_Challenge" -> "Blood_Sampling";
"Blood_Sampling" -> "Plasma_Analysis";
"Plasma_Analysis" -> "End";
}
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Protocol 2: Pharmacokinetic Study in Sprague Dawley Rats
This protocol is based on pharmacokinetic studies of this compound.[7][9]
1. Animal Model:
- Male and female Sprague Dawley rats.
- House animals individually in metabolism cages for urine and feces collection.
2. Drug Formulation and Administration:
- Intravenous (IV) Formulation: Dissolve this compound in a vehicle such as N-methyl-2-pyrrolidone (NMP)/50 mM phosphate (B84403) buffer (pH 7.4) at a 10:90 v/v ratio to a final concentration of 1.0 mg/mL.[9]
- Oral (PO) Formulation: Prepare a suspension in 0.5% methylcellulose as described in Protocol 1.
- IV Administration: Administer a single 5 mg/kg dose via the tail vein.[9]
- PO Administration: Administer single doses of 10 mg/kg and 50 mg/kg via oral gavage.[7]
3. Experimental Procedure:
- For IV and PO groups, collect blood samples at pre-dose and various time points post-administration (e.g., 1, 3, 6, 12, 24, 48, and 96 hours).[9]
- Collect urine and feces at regular intervals (e.g., 0-24h, 24-48h, etc.).
- Process blood to obtain plasma and store all samples at -80°C until analysis.
4. Analysis:
- Determine the concentration of this compound in plasma, urine, and feces using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability) using appropriate software.
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Animal_Prep" [fillcolor="#F1F3F4", fontcolor="#202124", label="House Sprague Dawley Rats\nin Metabolism Cages"];
"Group_Assignment" [shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Assign to Groups"];
"IV_Group" [fillcolor="#FBBC05", fontcolor="#202124", label="IV Administration\n(5 mg/kg)"];
"PO_Group_10" [fillcolor="#FBBC05", fontcolor="#202124", label="Oral Administration\n(10 mg/kg)"];
"PO_Group_50" [fillcolor="#FBBC05", fontcolor="#202124", label="Oral Administration\n(50 mg/kg)"];
"Sample_Collection" [shape=invtrapezium, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Collect Blood, Urine, Feces\nat Timed Intervals"];
"LCMS_Analysis" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Analyze Samples using\nLC-MS/MS"];
"PK_Analysis" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Calculate Pharmacokinetic\nParameters"];
"End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Animal_Prep";
"Animal_Prep" -> "Group_Assignment";
"Group_Assignment" -> "IV_Group";
"Group_Assignment" -> "PO_Group_10";
"Group_Assignment" -> "PO_Group_50";
"IV_Group" -> "Sample_Collection";
"PO_Group_10" -> "Sample_Collection";
"PO_Group_50" -> "Sample_Collection";
"Sample_Collection" -> "LCMS_Analysis";
"LCMS_Analysis" -> "PK_Analysis";
"PK_Analysis" -> "End";
}
Caption: Workflow for a pharmacokinetic study of this compound in rats.
Concluding Remarks
This compound is a potent and selective GPR40 agonist that has been characterized in various rodent models. The provided data and protocols offer a foundation for researchers to design and execute in vivo studies to further investigate GPR40 biology and its role in metabolic diseases. It is crucial to note the reported hepatotoxicity associated with this compound, which may be related to the inhibition of bile acid transporters, and to consider monitoring liver function in longer-term studies.[6][10]
References
- 1. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 3. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing Mitochondrial Respiration in Response to (R)-Fasiglifam
Introduction
(R)-Fasiglifam (also known as TAK-875) is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] It was developed for the treatment of type 2 diabetes, as it potentiates glucose-stimulated insulin (B600854) secretion.[1][2] However, its development was halted during Phase III clinical trials due to instances of drug-induced liver injury (DILI).[3] Subsequent mechanistic studies have revealed that the hepatotoxicity of Fasiglifam is linked to mitochondrial dysfunction.[2][4] Specifically, Fasiglifam has been shown to inhibit mitochondrial respiration by targeting Complex I and Complex II of the electron transport chain (ETC).[3] This direct impact on mitochondria is considered a key contributor to its toxic profile.[3][5]
This application note provides a detailed protocol for assessing the effects of this compound on mitochondrial respiration in a cellular context using the Agilent Seahorse XF Cell Mito Stress Test. This assay measures key parameters of mitochondrial function, including basal respiration, ATP-linked production, proton leak, maximal respiration, and spare respiratory capacity, by monitoring the oxygen consumption rate (OCR) in real-time. The protocol is optimized for researchers, scientists, and drug development professionals investigating drug-induced mitochondrial toxicity.
Proposed Mechanism of Action and Toxicity
This compound exerts its therapeutic effect through GPR40 activation. However, its toxicity is linked to off-target mitochondrial effects. The compound and its metabolites can accumulate in hepatocytes, leading to direct inhibition of the electron transport chain.[2][3] This inhibition impairs the cell's ability to produce ATP through oxidative phosphorylation, leading to cellular stress, generation of reactive oxygen species (ROS), and ultimately, hepatotoxicity.[3][6][7]
References
- 1. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (R)-Fasiglifam and its Metabolites in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Fasiglifam (also known as TAK-875) is a selective agonist for the free fatty acid receptor 1 (FFAR1)/GPR40.[1][2] Its primary mechanism of action makes it a therapeutic candidate for type 2 diabetes. Understanding the pharmacokinetic profile of this compound and its metabolites is crucial for evaluating its efficacy and safety. This document provides detailed protocols for the quantification of this compound and its primary metabolites in plasma samples using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Metabolic Profile of this compound
The primary metabolic pathway for this compound is acyl glucuronidation, forming the major metabolite, fasiglifam-G.[1][3] Other notable biotransformations include taurine (B1682933) conjugation (fasiglifam-Tau), oxidative cleavage of the ether linkage to form the acid metabolite M-I, and subsequent glucuronidation of M-I to form M-I-G.[1] Additionally, oxidation of an aryl methyl group results in the formation of the alcohol metabolite T-1676427.[1] In plasma, this compound is the most abundant drug-related compound.[1][3][4] The oxidative metabolite M-I is considered a minor metabolite in both rat and human plasma, accounting for less than 10% of plasma radioactivity.[3][4][5] In human plasma, hydroxylated fasiglifam (B1672068) (T-1676427), fasiglifam-G, and the glucuronide of M-I are also present as minor metabolites, each constituting less than 2% of the plasma radioactivity.[4][5]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in male and female Sprague Dawley rats following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration, 5 mg/kg)
| Parameter | Male Rats | Female Rats |
| Peak Plasma Concentration (Cmax) | 8.8 ± 0.9 µg/mL | 9.2 ± 1.2 µg/mL |
| Clearance | 1.7 L/h | 1.4 L/h |
| Volume of Distribution (Vss) | 542 mL/kg | 528 mL/kg |
| Terminal Half-life (t1/2) | 12.4 h | 11.2 h |
| Data sourced from references[1][2]. |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose | Parameter | Male Rats | Female Rats |
| 10 mg/kg | Peak Plasma Concentration (Cmax) | 12.4 ± 2.6 µg/mL | 12.9 ± 3.5 µg/mL |
| Time to Peak Concentration (Tmax) | 1 h | 1 h | |
| 50 mg/kg | Peak Plasma Concentration (Cmax) | 76.2 ± 3.7 µg/mL | 83.7 ± 13.2 µg/mL |
| Time to Peak Concentration (Tmax) | 1 h | 1 h | |
| Both Doses | Oral Bioavailability | 85-120% | 91-108% |
| Data sourced from references[1][2][3]. |
Table 3: Relative Abundance of this compound Metabolites in Plasma
| Metabolite | Species | Relative Abundance (% of Plasma Radioactivity) |
| M-I (oxidative metabolite) | Rat, Human | < 10% |
| T-1676427 (hydroxylated fasiglifam) | Human | < 2% |
| Fasiglifam-G (acyl glucuronide) | Human | < 2% |
| M-I-G (glucuronide of M-I) | Human | < 2% |
| Data sourced from references[3][4][5]. |
Experimental Protocols
This section details the methodologies for sample preparation and UHPLC-MS/MS analysis for the quantification of this compound and its metabolites in plasma.
Plasma Sample Preparation
A simple protein precipitation method is effective for the extraction of this compound and its metabolites from plasma samples.[1]
Materials:
-
Rat plasma samples (10 µL)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 25,000 x g)
Protocol:
-
Pipette 10 µL of rat plasma into a microcentrifuge tube.
-
Add 40 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample at 25,000 x g for 5 minutes.
-
Collect the supernatant.
-
Dilute the supernatant 1:100 (v/v) with 25% acetonitrile in water for analysis.
Metabolite Profiling Sample Preparation
For the detection and identification of a broader range of metabolites, a pooling and concentration approach is recommended.[1]
Materials:
-
Pooled plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 25,000 x g)
Protocol:
-
Pool equal volumes (e.g., 2 µL) of plasma samples from each time point.
-
Add 4 volumes of acetonitrile to the pooled sample to precipitate proteins.
-
Vortex the mixture and then centrifuge at 25,000 x g for 5 minutes.
-
Take 10 µL of the resulting supernatant and dilute it to 500 µL with a 1:1 (v/v) mixture of acetonitrile and water.
UHPLC-MS/MS Analysis
A rapid UHPLC-MS/MS method is suitable for the quantification of this compound.[1]
Instrumentation:
-
A UHPLC system coupled with a tandem mass spectrometer.
Chromatographic Conditions (suggested):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase to elute the analytes.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 1-10 µL.
Mass Spectrometry Conditions (suggested):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and each metabolite of interest should be optimized.
Calibration:
-
An external calibration curve should be prepared in drug-free control rat plasma.
-
A typical calibration range for this compound is 10 to 10,000 ng/mL.[1]
-
The calibration curve should include a solvent blank, a blank extracted matrix, and at least seven non-zero concentration levels.[1]
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathways of this compound.
Experimental Workflow for Plasma Analysis
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Notes and Protocols for (R)-Fasiglifam as a GPR40 Agonist Tool Compound
(R)-Fasiglifam , also known as TAK-875, is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It has been extensively used as a tool compound in research to investigate the role of GPR40 in various physiological processes, particularly in glucose-stimulated insulin (B600854) secretion (GSIS).[3][4] Despite the termination of its clinical development due to liver safety concerns, this compound remains a valuable pharmacological tool for in vitro and in vivo studies of GPR40 signaling and function.[5][6]
These application notes provide an overview of this compound's pharmacological properties, detailed protocols for its use in key experiments, and visual representations of relevant pathways and workflows to guide researchers in their study design.
Pharmacological Data
This compound acts as an ago-allosteric modulator of GPR40, meaning it can activate the receptor on its own and also positively cooperate with endogenous ligands like free fatty acids to enhance signaling.[4][7] Its mechanism of action is primarily through the Gαq signaling pathway, leading to increased intracellular calcium and potentiation of insulin secretion in a glucose-dependent manner.[8][9][10]
In Vitro Potency and Efficacy
| Assay Type | Cell Line | Parameter | Value | Reference |
| IP Production | CHO-hGPR40 | EC50 | 72 nM | [1] |
| Calcium Mobilization | CHO-hGPR40 | EC50 | Varies (Potent) | [11] |
| Insulin Secretion | INS-1 833/15 | EC50 | Varies (Potent) | [1] |
In Vivo Efficacy
| Animal Model | Dose | Effect | Reference |
| ZDF Rats | 10 mg/kg, p.o. | Increased plasma insulin levels | [1] |
| N-STZ-1.5 Rats | 3-30 mg/kg, p.o. | Dose-dependent improvement in glucose tolerance | [3] |
| Diabetic Rats | 3 mg/kg, p.o. | Additive glucose-lowering effect with glimepiride | [3] |
GPR40 Signaling Pathway
Activation of GPR40 by this compound initiates a signaling cascade that is crucial for its insulinotropic effects. The primary pathway involves the Gαq protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 8. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 11. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (R)-Fasiglifam in Pancreatic Islets
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Fasiglifam, also known as TAK-875, is a selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[4][5][6] this compound acts as an ago-allosteric modulator of FFAR1, meaning it enhances the receptor's response to endogenous ligands like free fatty acids.[7] While its clinical development was halted due to concerns about liver safety, this compound remains a valuable tool for in vitro and ex vivo studies of GPR40 signaling and its role in pancreatic islet function.[1][2]
These application notes provide detailed protocols for researchers to investigate the effects of this compound on pancreatic islets, focusing on insulin secretion, islet viability, and the underlying signaling pathways.
Mechanism of Action
This compound potentiates insulin secretion in a glucose-dependent manner.[5][6] Its mechanism involves the activation of the Gαq signaling pathway, leading to downstream effects that augment the insulin secretory response to glucose.
Signaling Pathway of this compound in Pancreatic β-cells
// Nodes Fasiglifam [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPR40 [label="GPR40/FFAR1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gaq [label="Gαq", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum (ER)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_oscillation [label="Amplified Ca²⁺ Oscillations", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Insulin_Exocytosis [label="Insulin Granule Exocytosis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Fasiglifam -> GPR40 [label="Binds to"]; GPR40 -> Gaq [label="Activates"]; Gaq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to IP3R"]; ER -> Ca_release; Ca_release -> Ca_oscillation [label="Leads to"]; DAG -> PKC [label="Activates"]; Ca_oscillation -> Insulin_Exocytosis [label="Potentiates"]; PKC -> Insulin_Exocytosis [label="Potentiates"]; } . Caption: this compound signaling pathway in pancreatic β-cells.
The binding of this compound to GPR40 activates the Gαq subunit, which in turn stimulates Phospholipase C (PLC).[8][9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[4] This amplifies the glucose-induced Ca²⁺ oscillations.[5][6] Simultaneously, DAG activates Protein Kinase C (PKC), which further augments the downstream mechanisms of insulin granule exocytosis.[5][6] This dual mechanism of amplifying Ca²⁺ signals and activating PKC contributes to the potentiation of glucose-stimulated insulin secretion.[5][10]
Experimental Protocols
Pancreatic Islet Isolation
A reliable method for isolating healthy pancreatic islets is crucial for subsequent experiments. The following is a generalized protocol for collagenase-based islet isolation from mice.[11]
Materials:
-
Collagenase P solution (1 mg/mL in HBSS with 0.05% w/v BSA)[11]
-
Hanks' Balanced Salt Solution (HBSS)[11]
-
STOP solution (HBSS with 10% Fetal Bovine Serum)[11]
-
Ficoll-Paque or similar density gradient medium
-
RPMI-1640 culture medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin[12]
Protocol Workflow:
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cannulate [label="Cannulate Common Bile Duct", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="Inject Collagenase P", fillcolor="#FBBC05", fontcolor="#202124"]; excise [label="Excise Inflated Pancreas", fillcolor="#F1F3F4", fontcolor="#202124"]; digest [label="Digest at 37°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stop_digest [label="Stop Digestion (STOP solution)", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash and Centrifuge", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify by Density Gradient Centrifugation", fillcolor="#34A853", fontcolor="#FFFFFF"]; collect [label="Collect Islets", fillcolor="#F1F3F4", fontcolor="#202124"]; culture [label="Culture Islets (37°C, 5% CO₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> cannulate; cannulate -> inject; inject -> excise; excise -> digest; digest -> stop_digest; stop_digest -> wash; wash -> purify; purify -> collect; collect -> culture; culture -> end; } . Caption: Workflow for pancreatic islet isolation.
Procedure:
-
Anesthetize the mouse and perform a laparotomy to expose the abdominal cavity.
-
Clamp the common bile duct near the liver and cannulate it near the duodenum.[11]
-
Slowly inject 3 mL of cold collagenase P solution to inflate the pancreas.[11]
-
Excise the inflated pancreas and transfer it to a conical tube with 3 mL of collagenase P solution.[11]
-
Incubate in a 37°C water bath with shaking for 10-15 minutes until the tissue is digested.[13]
-
Terminate the digestion by adding 10 mL of cold STOP solution.[11]
-
Wash the digested tissue by centrifugation and resuspend in HBSS.
-
Purify the islets from the exocrine tissue using a density gradient (e.g., Ficoll) centrifugation.[14]
-
Collect the islet layer, wash, and handpick for purity under a stereomicroscope.
-
Culture the isolated islets in RPMI-1640 medium overnight to allow for recovery before experimentation.[12]
Islet Viability Assays
It is essential to assess the viability of isolated islets before and after experimental treatments.
A. Trypan Blue Exclusion Assay [15]
This method distinguishes between viable cells, which exclude the dye, and non-viable cells with compromised membranes, which stain blue.
Materials:
Procedure:
-
Take an aliquot of approximately 150 islet equivalents (IEQs).[15]
-
Dissociate the islets into single cells using Accutase at 37°C for 10 minutes.[15]
-
Quench the reaction with culture medium containing 10% FBS.[15]
-
Centrifuge the cell suspension and resuspend in PBS.
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
B. FDA/PI Staining [16]
This fluorescent staining method uses Fluorescein Diacetate (FDA) to stain viable cells green and Propidium Iodide (PI) to stain non-viable cells red.
Materials:
-
Fluorescein Diacetate (FDA) stock solution
-
Propidium Iodide (PI) stock solution
-
Fluorescence microscope
Procedure:
-
Incubate a sample of islets with a working solution of FDA and PI.
-
Visualize the islets under a fluorescence microscope using appropriate filters for green (FDA) and red (PI) fluorescence.
-
Count the number of green and red cells to determine the percentage of viable islets.
| Assay | Principle | Advantages | Disadvantages |
| Trypan Blue | Exclusion of dye by intact cell membranes.[15] | Simple, rapid, and inexpensive. | Can underestimate viability as it only identifies cells with severely damaged membranes. |
| FDA/PI | Enzymatic conversion of FDA in viable cells and intercalation of PI in non-viable cells.[16] | More sensitive than Trypan Blue, provides a clearer distinction between viable and non-viable cells. | Requires a fluorescence microscope. |
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is the primary assay to evaluate the effect of this compound on islet function.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.[17]
-
Glucose solutions of varying concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulation).[17]
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
Insulin ELISA kit.
Protocol Workflow:
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pre_incubation [label="Pre-incubate Islets (Low Glucose)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash1 [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate with Treatment Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; collect_supernatant [label="Collect Supernatant", fillcolor="#34A853", fontcolor="#FFFFFF"]; lyse_islets [label="Lyse Islets (Insulin Content)", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_insulin [label="Measure Insulin (ELISA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> pre_incubation; pre_incubation -> wash1; wash1 -> incubation; incubation -> collect_supernatant; incubation -> lyse_islets [style=dashed]; collect_supernatant -> measure_insulin; lyse_islets -> measure_insulin; measure_insulin -> analyze; analyze -> end; } . Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Procedure:
-
Handpick islets of similar size and place them in batches of 10-20 into wells of a 24-well plate.[17]
-
Pre-incubate the islets in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.[17]
-
Remove the pre-incubation buffer and wash the islets with fresh low-glucose KRB.
-
Add the treatment solutions:
-
Basal (low glucose, e.g., 2.8 mM)
-
Stimulated (high glucose, e.g., 16.7 mM)
-
Basal + this compound
-
Stimulated + this compound (at various concentrations)
-
-
Incubate for 1 hour at 37°C.[17]
-
Collect the supernatant for measurement of secreted insulin.
-
(Optional) Lyse the islets to measure total insulin content.
-
Quantify insulin concentration in the supernatant and islet lysates using an insulin ELISA kit.
-
Normalize secreted insulin to the total insulin content or per islet.
Expected Results with this compound:
| Condition | Expected Insulin Secretion | Rationale |
| Low Glucose (2.8 mM) | Basal level | Minimal insulin secretion in the absence of a glucose stimulus. |
| Low Glucose + this compound | Minimal increase over basal | This compound has a minimal effect on insulin secretion at low glucose concentrations.[5][6] |
| High Glucose (16.7 mM) | Increased insulin secretion | Glucose stimulates insulin secretion through its metabolism in β-cells. |
| High Glucose + this compound | Potentiated insulin secretion (significant increase over high glucose alone) | This compound enhances the glucose-stimulated insulin secretion pathway.[5][6][7] |
Intracellular Calcium ([Ca²⁺]i) Measurement
This assay directly measures the effect of this compound on one of its key downstream signaling events.
Materials:
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)
-
Fluorescence imaging system or plate reader
Procedure:
-
Load isolated islets with a Ca²⁺ indicator dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.
-
Wash the islets to remove excess dye.
-
Place the islets in a perfusion chamber on the stage of a fluorescence microscope or in a microplate for a plate reader.
-
Perfuse the islets with a low glucose buffer to establish a baseline [Ca²⁺]i level.
-
Switch to a high glucose buffer and record the changes in [Ca²⁺]i.
-
Introduce this compound in the presence of high glucose and continue to monitor [Ca²⁺]i changes.
-
Analyze the fluorescence data to determine the amplitude and frequency of Ca²⁺ oscillations.
Expected Results with this compound:
| Condition | Expected [Ca²⁺]i Response | Reference |
| Low Glucose | Low and stable [Ca²⁺]i | [9] |
| High Glucose | Increased [Ca²⁺]i with oscillations | [5] |
| High Glucose + this compound | Amplified amplitude and/or frequency of Ca²⁺ oscillations | [5][6] |
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: Effect of this compound on Islet Viability
| Treatment | Concentration (µM) | Duration (h) | Viability (%) |
| Control | 0 | 24 | |
| This compound | 1 | 24 | |
| This compound | 10 | 24 | |
| This compound | 100 | 24 |
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion
| Glucose (mM) | This compound (µM) | Insulin Secretion (ng/islet/h) | Fold Change vs. High Glucose Control |
| 2.8 | 0 | N/A | |
| 2.8 | 1 | N/A | |
| 16.7 | 0 | 1.0 | |
| 16.7 | 0.1 | ||
| 16.7 | 1 | ||
| 16.7 | 10 |
Table 3: Effect of this compound on Intracellular Calcium Oscillations
| Glucose (mM) | This compound (µM) | [Ca²⁺]i Peak Amplitude (Arbitrary Units) | [Ca²⁺]i Oscillation Frequency (oscillations/min) |
| 2.8 | 0 | ||
| 16.7 | 0 | ||
| 16.7 | 1 | ||
| 16.7 | 10 |
Conclusion
The protocols and templates provided in these application notes offer a comprehensive framework for studying the effects of this compound on pancreatic islet physiology. By systematically evaluating its impact on insulin secretion, cell viability, and intracellular signaling, researchers can gain valuable insights into the role of GPR40 in β-cell function and its potential as a therapeutic target for metabolic diseases. Careful execution of these experiments and clear presentation of the resulting data are essential for advancing our understanding in this field.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation by PLC and L-type Ca2+ channel and link to insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental studies on islets isolation, purification and function in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and Purification of Human Pancreatic Islets | Springer Nature Experiments [experiments.springernature.com]
- 15. HPAP PANC-DB [hpap.pmacs.upenn.edu]
- 16. protocols.io [protocols.io]
- 17. Static insulin secretion analysis of isolated islets [protocols.io]
Application of (R)-Fasiglifam in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Fasiglifam, also known as TAK-875, is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[3] Its activation by agonists like this compound enhances insulin release in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[3][4] High-throughput screening (HTS) assays are essential for the discovery and characterization of novel GPR40 agonists. This document provides detailed application notes and protocols for utilizing this compound in two common HTS platforms: Calcium Mobilization Assays (e.g., FLIPR) and Inositol (B14025) Monophosphate (IP1) Accumulation Assays (e.g., HTRF).
This compound acts as an ago-allosteric modulator of GPR40, meaning it has its own agonist activity and also potentiates the effects of endogenous ligands like free fatty acids.[5] This characteristic is important to consider when designing and interpreting HTS experiments.
Signaling Pathway
Activation of GPR40 by this compound initiates a signaling cascade through the Gαq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in the potentiation of glucose-stimulated insulin secretion.
Data Presentation
The potency of this compound can be quantified by its half-maximal effective concentration (EC50) in various HTS assays. The following table summarizes representative EC50 values for this compound (TAK-875) in different cell-based assays.
| Assay Type | Cell Line | Target | This compound (TAK-875) EC50 (nM) | Reference |
| Calcium Mobilization (Fluo-4) | HEK293 | Human GPR40 | 1.9 | [1] |
| IP Production | CHO-hGPR40 | Human GPR40 | 72 | [1] |
Experimental Protocols
High-Throughput Calcium Mobilization Assay (FLIPR-based)
This protocol describes a method to measure the agonist activity of this compound by detecting changes in intracellular calcium levels using a fluorescent dye in a high-throughput format.
Experimental Workflow:
Materials:
-
Cell Line: HEK293 cells stably expressing human GPR40 (HEK293-hGPR40).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
This compound: Stock solution in DMSO.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent calcium assay kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument capable of kinetic fluorescence measurements and automated liquid handling.
Protocol:
-
Cell Seeding:
-
Culture HEK293-hGPR40 cells to 70-80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into 384-well assay plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Typically, this involves reconstituting the dye in DMSO and then diluting it in Assay Buffer. Probenecid may be included to prevent dye leakage.
-
Aspirate the culture medium from the cell plates.
-
Add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C in a 5% CO2 incubator.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in Assay Buffer in a separate compound plate. A typical concentration range for EC50 determination would be from 1 pM to 10 µM.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Configure the instrument to add 10 µL of the compound solution to the cell plate and immediately begin measuring fluorescence intensity (Excitation: ~488 nm, Emission: ~520 nm) every second for 90-120 seconds.
-
-
Data Analysis:
-
The fluorescence signal will increase upon agonist addition. The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
High-Throughput Inositol Monophosphate (IP1) Accumulation Assay (HTRF-based)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the accumulation of IP1, a stable downstream metabolite of IP3, following GPR40 activation.
Experimental Workflow:
Materials:
-
Cell Line: Chinese Hamster Ovary cells stably expressing human GPR40 (CHO-hGPR40).
-
Culture Medium: Ham's F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Assay Plates: 384-well, white, low-volume microplates.
-
This compound: Stock solution in DMSO.
-
IP-One HTRF Assay Kit: Contains IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer.
-
Stimulation Buffer: Assay buffer provided in the kit, typically supplemented with LiCl.
-
Instrumentation: HTRF-compatible microplate reader.
Protocol:
-
Cell Seeding:
-
Culture CHO-hGPR40 cells to 70-80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into 384-well assay plates at a density of 10,000-20,000 cells per well in 10 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound in the stimulation buffer containing LiCl.
-
Add 5 µL of the diluted compound to the wells.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Detection:
-
Add 2.5 µL of the IP1-d2 conjugate to each well.
-
Add 2.5 µL of the anti-IP1 cryptate conjugate to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of the emission signals (665 nm / 620 nm).
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve using the IP1 calibrators provided in the kit.
-
Convert the sample ratios to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
This compound is a valuable tool for the development and validation of high-throughput screening assays for GPR40. The protocols provided for calcium mobilization and IP1 accumulation assays offer robust and reliable methods for identifying and characterizing novel GPR40 agonists. The quantitative data and detailed methodologies presented herein should serve as a useful resource for researchers in the field of drug discovery targeting metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of (R)-Fasiglifam for in vitro studies.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges related to the poor solubility of (R)-Fasiglifam (also known as TAK-875) in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is practically insoluble in water and ethanol. The recommended solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1] It has been reported to be soluble in DMSO at concentrations of 100 mg/mL to ≥ 128 mg/mL.[1][2] For optimal results, use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce the compound's solubility.[2]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where it has poor solubility.[3] The rapid dilution of DMSO reduces its solvating power, causing the compound to precipitate.[4]
To prevent precipitation, consider the following strategies:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your culture medium of less than 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity and precipitation.[3]
-
Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to your full volume of media, perform an intermediate dilution step in a smaller volume of pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing.[3]
-
Incorporate serum: If your experimental design allows, the presence of serum in the cell culture medium can help to increase the solubility of hydrophobic compounds through binding to proteins like albumin.[5][6]
-
Employ solubilizing agents: Consider the use of pharmaceutically acceptable excipients to enhance aqueous solubility.
Q3: What are some suitable solubilizing agents for this compound in in vitro studies?
A3: Based on formulations used for in vivo studies and general practices for poorly soluble drugs, the following agents can be considered:
-
Co-solvents: Polyethylene glycol (PEG), particularly PEG300 or PEG400, can be used in combination with DMSO.
-
Surfactants: Non-ionic surfactants like Tween® 80 (polysorbate 80) or Cremophor® EL are effective at increasing the solubility of lipophilic compounds by forming micelles.[7] A formulation for in vivo studies of Fasiglifam (B1672068) included 5% Tween 80.[8]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[9][10][11][12][13]
Q4: How does this compound work?
A4: this compound is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[14][15] GPR40 is primarily expressed in pancreatic β-cells.[14] Activation of GPR40 by agonists like Fasiglifam enhances glucose-stimulated insulin (B600854) secretion (GSIS).[14][15] It acts as an ago-allosteric modulator, meaning it binds to a site on the receptor that is different from the endogenous free fatty acid binding site and works cooperatively with them to potentiate insulin release.[16]
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Buffers or Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final working concentration of this compound exceeds its aqueous solubility limit. | Determine the maximum soluble concentration by performing a solubility test in the specific buffer or medium you are using. If possible, lower the final working concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous solution causes a rapid solvent shift, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) buffer or medium. Then, add this intermediate dilution to the final volume.[3] |
| Low Temperature | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use pre-warmed (37°C) buffers and cell culture media for dilutions.[3] |
| Absence of Solubilizing Agents | The aqueous buffer or medium lacks components that can help keep a hydrophobic compound in solution. | If your experiment allows, add serum to your cell culture medium. Alternatively, prepare your working solutions in a buffer containing a suitable solubilizing agent such as a low concentration of a non-ionic surfactant (e.g., 0.1% Tween® 80) or a cyclodextrin. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 128 mg/mL (243.98 mM) | [2] |
| DMSO | 100 mg/mL (187.39 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Table 2: Example Formulation for In Vivo Studies of this compound
| Component | Percentage | Purpose | Reference |
| DMSO | 10% | Primary Solvent | [8] |
| PEG300 | 40% | Co-solvent | [8] |
| Tween 80 | 5% | Surfactant (Solubilizing Agent) | [8] |
| Saline | 45% | Vehicle | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays
-
Preparation of High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 50-100 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath.
-
-
Preparation of Working Solutions (Method A - Direct Dilution):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
For your highest desired final concentration, dilute the DMSO stock solution directly into the pre-warmed medium. Ensure the final DMSO concentration does not exceed 0.5% (ideally <0.1%). For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium (final DMSO concentration will be 0.1%).
-
Perform serial dilutions from this working solution to achieve lower concentrations.
-
-
Preparation of Working Solutions (Method B - Using a Solubilizing Agent):
-
Prepare a vehicle solution containing your chosen solubilizing agent (e.g., cell culture medium with 0.1% Tween® 80).
-
Pre-warm the vehicle solution to 37°C.
-
Dilute the high-concentration DMSO stock solution into the pre-warmed vehicle solution to your desired final concentrations.
-
Always prepare a vehicle control (containing the same concentration of DMSO and solubilizing agent) to treat a set of cells to account for any effects of the vehicle itself.
-
-
Final Check:
-
After preparing the final working solutions, visually inspect them for any signs of precipitation. If the solution is not clear, you may need to adjust your protocol by lowering the final concentration or using a different solubilization strategy.
-
Visualizations
Caption: Signaling pathway of this compound via the GPR40 receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fasiglifam | GPR | TargetMol [targetmol.com]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fasiglifam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Optimizing (R)-Fasiglifam Dosage for In Vivo Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (R)-Fasiglifam (also known as TAK-875) dosage for in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells.[1] Upon binding, Fasiglifam (B1672068) potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[3] The primary signaling pathway activated by Fasiglifam is the Gαq pathway, which stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] This cascade results in an increase in intracellular calcium levels, a key trigger for insulin granule exocytosis.[1] Some evidence also suggests that certain GPR40 agonists can signal through the Gαs pathway, leading to an increase in cyclic AMP (cAMP).[1][4] Fasiglifam has been described as an ago-allosteric modulator, meaning it can act as an agonist on its own and also positively modulate the activity of endogenous ligands like free fatty acids.
Q2: What are the recommended starting doses for this compound in different animal species?
A2: Based on published preclinical studies, the following oral doses have been used:
-
Rats: For glucose-lowering effects, oral doses ranging from 3 to 30 mg/kg have been shown to be effective in diabetic rat models.[3] Pharmacokinetic studies have been conducted with oral doses of 10 and 50 mg/kg.[5]
-
Mice: An oral dose of 30 mg/kg has been used in lean mice to assess effects on incretin (B1656795) release.[1]
-
Dogs: While specific efficacy doses are less detailed in the provided results, pharmacokinetic and safety studies have been conducted. It is important to note that hepatotoxicity was observed in dogs at certain doses.
For intravenous administration in rats, a dose of 5 mg/kg has been reported.[5] Researchers should always perform dose-ranging studies to determine the optimal effective and safe dose for their specific animal model and experimental endpoint.
Q3: How should this compound be formulated for in vivo administration?
A3: The formulation depends on the route of administration:
-
Oral (PO) Administration: this compound can be administered as a suspension. A commonly used vehicle is 0.5% methylcellulose (B11928114) in water.[5][6]
-
Intravenous (IV) Administration: For intravenous injection, this compound has been formulated as a clear solution in a vehicle of N-methyl-2-pyrrolidone (NMP) and 50 mM phosphate (B84403) buffer (pH 7.4) at a 10:90 v/v ratio.[5]
It is crucial to ensure the homogeneity of the suspension before each oral administration.
Q4: What is the known safety profile of this compound in animals?
A4: The clinical development of Fasiglifam was terminated due to concerns about drug-induced liver injury (DILI) in both humans and dogs.[7][8] In preclinical studies, hepatotoxicity was observed in dogs. Mechanistic studies suggest that this toxicity may be related to the inhibition of bile acid transporters by Fasiglifam and its metabolites, leading to cholestasis.[9] Therefore, careful monitoring of liver function is essential in any in vivo study involving this compound.
Troubleshooting Guides
Issue 1: Suboptimal or Lack of Efficacy (Poor Glycemic Control)
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | - Perform a dose-response study to determine the optimal effective dose in your specific animal model. Doses reported in the literature should be considered as a starting point. - Ensure accurate calculation of the dose based on the animal's body weight. |
| Improper Formulation | - For oral administration, ensure the suspension is homogenous before each gavage by thorough vortexing or stirring. Inconsistent suspension can lead to variable dosing. - For IV administration, visually inspect the solution for any precipitation before injection. |
| Incorrect Administration Technique | - For oral gavage, ensure the gavage needle is correctly placed in the esophagus and not the trachea to avoid aspiration and ensure the full dose reaches the stomach.[10][11][12][13][14] - For intravenous injection, confirm proper insertion into the vein to ensure the entire dose enters circulation. |
| Animal Model Characteristics | - The severity and type of diabetes in the animal model can influence the response. Consider the pathophysiology of your chosen model. - Fasiglifam's efficacy is glucose-dependent; its effect will be more pronounced in hyperglycemic conditions. |
| Interaction with Endogenous Ligands | - As an ago-allosteric modulator, Fasiglifam's effect can be influenced by plasma free fatty acid (FFA) levels. Consider the fasting state of the animals, as this can affect FFA levels. |
Issue 2: Adverse Events - Suspected Hepatotoxicity
| Potential Cause | Troubleshooting and Monitoring Steps |
| Drug-Induced Liver Injury (DILI) | - Monitoring: Regularly monitor serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[7] Elevated levels can indicate liver damage. - Histopathology: At the end of the study, perform a thorough histopathological examination of the liver to look for signs of inflammation, necrosis, or cholestasis. - Dose Reduction: If signs of toxicity are observed, consider reducing the dose or the duration of treatment. - Mechanism: Be aware that the proposed mechanism of toxicity involves inhibition of bile acid transporters.[9] |
| Vehicle Toxicity | - Run a control group that receives only the vehicle to distinguish between vehicle-related effects and compound-specific toxicity. |
| Improper Gavage Technique | - Esophageal or stomach perforation during oral gavage can lead to severe complications and inflammation that might be confounded with hepatotoxicity. Ensure proper training and technique.[10][11][12][13][14] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | 5 mg/kg IV | 10 mg/kg PO | 50 mg/kg PO |
| Tmax (h) | - | ~1 | ~1 |
| Cmax (µg/mL) | ~9.0 | ~12.6 | ~80.0 |
| t1/2 (h) | ~11.8 | ~11.4 | ~10.1 |
| Bioavailability (%) | - | 85 - 120 | 91 - 108 |
| Data compiled from studies in Sprague Dawley rats.[5] Values are approximate and may vary between studies and sexes. |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Rats
-
Animal Preparation: Fast male Wistar rats (or another appropriate strain) overnight for approximately 16 hours, with free access to water.[15]
-
Baseline Blood Glucose: Take a baseline blood sample from the tail vein to measure fasting blood glucose levels.
-
Drug Administration: Administer this compound or vehicle orally by gavage at the desired dose (e.g., 10 mg/kg).[6]
-
Time Interval: Wait for a specified period, typically 30 to 60 minutes, for the drug to be absorbed.[6][15]
-
Glucose Challenge: Administer a glucose solution (e.g., 1.5 g/kg) orally.[6]
-
Blood Sampling: Collect blood samples from the tail vein at various time points after the glucose load (e.g., 10, 30, 60, and 120 minutes).[6]
-
Analysis: Measure blood glucose levels in all samples. The area under the curve (AUC) for glucose is then calculated to assess glucose tolerance.
Mandatory Visualizations
Caption: GPR40/FFAR1 signaling pathway activated by this compound.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. instechlabs.com [instechlabs.com]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Troubleshooting unexpected results in (R)-Fasiglifam experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Fasiglifam (also known as TAK-875). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It functions as an ago-allosteric modulator, meaning it can act as an agonist on its own and also positively modulate the activity of endogenous ligands like free fatty acids (FFAs).[3] Its activation of GPR40 on pancreatic β-cells leads to a glucose-dependent increase in insulin (B600854) secretion.[4][5]
Q2: Why was the clinical development of this compound terminated?
The clinical development of this compound was terminated in Phase III trials due to concerns about liver safety.[6][7][8] An increased incidence of elevated liver enzymes (ALT and AST) was observed in patients treated with fasiglifam (B1672068) compared to placebo.[8][9] Mechanistic studies suggest that the liver toxicity may be linked to its acyl glucuronide metabolite.[10][11][12]
Q3: What is the significance of this compound being an ago-allosteric modulator?
As an ago-allosteric modulator, this compound's activity can be influenced by the presence of other GPR40 ligands, such as endogenous free fatty acids. This can lead to variability in in vitro potency depending on the experimental conditions, particularly the lipid content of the cell culture medium. This dual action is believed to contribute to its potent insulinotropic effects.
Troubleshooting Guide
In Vitro Experiments
Q4: We are observing lower than expected potency (higher EC50) of this compound in our cell-based assays. What could be the cause?
Several factors could contribute to this observation:
-
Low Endogenous Free Fatty Acid (FFA) Levels: this compound's potency is enhanced in the presence of FFAs due to its ago-allosteric mechanism. If your cell culture medium has very low levels of FFAs, the observed potency of this compound alone may be lower.
-
Troubleshooting: Consider co-incubation with a low concentration of a long-chain fatty acid (e.g., oleic acid, linoleic acid) to assess for potentiation. Ensure consistent serum batches in your media, as FFA content can vary.
-
-
Cell Line and GPR40 Expression: The level of GPR40 expression in your chosen cell line will directly impact the magnitude of the response.
-
Troubleshooting: Confirm GPR40 expression in your cell line (e.g., via RT-PCR or western blot). Use a cell line known to have robust GPR40 expression, such as MIN6 or INS-1E cells.
-
-
Assay-Specific Conditions: The specific parameters of your assay, such as incubation time and temperature, can influence the results.
-
Troubleshooting: Optimize incubation times and ensure consistent temperature control. Refer to the detailed experimental protocols below for recommended parameters.
-
Q5: We are seeing significant well-to-well variation in our 96-well or 384-well plate assays. How can we reduce this variability?
High variability can be caused by several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable responses.
-
Troubleshooting: Ensure a homogenous cell suspension before and during plating. Avoid letting the cell suspension sit for extended periods, which can lead to settling.
-
-
Edge Effects: Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations.
-
Troubleshooting: Avoid using the outer wells for experimental conditions. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
-
Compound Precipitation: this compound, like many small molecules, can precipitate at high concentrations in aqueous media.
-
Troubleshooting: Visually inspect your compound dilutions for any signs of precipitation. Consider the use of a low percentage of a solubilizing agent like DMSO, ensuring the final concentration is not toxic to the cells (typically <0.1%).
-
In Vivo Experiments
Q6: We are conducting preclinical studies and have observed unexpected toxicity. What could be the reason?
While the primary concern with this compound is hepatotoxicity, other toxicities could manifest depending on the animal model and experimental conditions.
-
Metabolite-Mediated Toxicity: As seen in the clinical trials, metabolites of this compound can be responsible for toxicity. The metabolic profile can differ between species.
-
Troubleshooting: If possible, analyze plasma and tissue samples for the presence of key metabolites, such as the acyl glucuronide of fasiglifam.
-
-
Off-Target Effects: Although this compound is a selective GPR40 agonist, high concentrations could potentially lead to off-target effects.
-
Troubleshooting: Review the literature for any known off-target activities of this compound or structurally related compounds.
-
Data Presentation
Table 1: Summary of this compound Efficacy in a Phase III Trial in Japanese Patients with Type 2 Diabetes (24 Weeks)
| Parameter | Placebo (n=67) | This compound 25 mg (n=63) | This compound 50 mg (n=62) |
| Change from Baseline in HbA1c (%) | +0.16 | -0.57 | -0.83 |
| Patients Achieving HbA1c <6.9% | 13.8% | 30.2% | 54.8% |
Data adapted from a randomized, double-blind, placebo-controlled, phase III trial.
Table 2: Incidence of Liver Enzyme Elevations in a Cardiovascular Outcomes Safety Trial
| Parameter | Placebo (n=1603) | This compound (n=1604) | P-value |
| ALT or AST ≥3 x ULN | 0.5% | 2.1% | <0.001 |
| ALT or AST ≥10 x ULN | 0.06% | 0.31% | <0.001 |
ULN: Upper Limit of Normal. Data from a randomized controlled cardiovascular outcomes safety trial.[8]
Experimental Protocols
Calcium Flux Assay
This protocol describes a method for measuring intracellular calcium mobilization in response to this compound in a cell line expressing GPR40.
Materials:
-
GPR40-expressing cells (e.g., CHO-hGPR40, MIN6)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Positive control (e.g., Ionomycin)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Plating: Seed cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently aspirate the loading buffer.
-
Wash the cells twice with HBSS.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Compound Addition and Measurement:
-
Use a fluorescence microplate reader with kinetic reading capabilities and an automated injector.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Inject the this compound solution at the desired concentration.
-
Immediately begin recording the fluorescence intensity for 3-5 minutes to capture the calcium signal.
-
Include positive control wells (e.g., Ionomycin) and vehicle control wells.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol outlines a method to measure insulin secretion from MIN6 cells in response to glucose and this compound.
Materials:
-
MIN6 cells
-
24-well or 96-well tissue culture plates
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
-
This compound
-
Bovine Serum Albumin (BSA)
-
Insulin ELISA kit
Procedure:
-
Cell Plating: Seed MIN6 cells into the culture plates and grow to ~80-90% confluency.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with a pre-warmed, glucose-free KRBH buffer.
-
Incubate the cells in KRBH buffer with low glucose for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add KRBH buffer with low glucose (basal control), high glucose, or high glucose plus this compound at various concentrations.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well. This contains the secreted insulin.
-
Centrifuge the supernatant to remove any detached cells.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
To normalize the data, you can lyse the cells remaining in the wells and measure the total protein or DNA content.
-
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: General experimental workflow and troubleshooting logic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Determination of fasiglifam-induced liver toxicity: Insights from the data monitoring committee of the fasiglifam clinical trials program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of TAK-875
This technical support center is designed for researchers, scientists, and drug development professionals utilizing TAK-875 in cell-based assays. It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify and mitigate the known off-target effects of this compound, ensuring accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of TAK-875?
A1: TAK-875 is a selective ago-allosteric modulator of the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] Its primary mechanism involves potentiating glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells.[4][5] Upon binding to FFAR1, TAK-875 primarily activates the Gαq signaling pathway, leading to an increase in intracellular inositol (B14025) monophosphate and subsequent calcium mobilization, which augments insulin release in a glucose-dependent manner.[4][5]
Q2: What are the major documented off-target effects of TAK-875?
A2: The most significant off-target effect of TAK-875 is hepatotoxicity, or drug-induced liver injury (DILI), which led to its termination in Phase III clinical trials.[6][7][8] This toxicity is not believed to be mediated by its on-target activity at FFAR1. The primary mechanisms contributing to liver injury in in vitro models are:
-
Inhibition of Hepatic Transporters: TAK-875 and its acyl glucuronide metabolite (TAK-875AG) inhibit key bile acid transporters like the Bile Salt Export Pump (BSEP), multidrug resistance-associated proteins (MRPs), and Na+-taurocholate co-transporting polypeptide (NTCP).[6][8][9] This can lead to the accumulation of toxic bile acids within hepatocytes.
-
Mitochondrial Dysfunction: TAK-875 has been shown to inhibit mitochondrial respiration by targeting Complex I and Complex II of the electron transport chain.[6][8]
-
Reactive Metabolite Formation: TAK-875 can be metabolized to a reactive acyl glucuronide, which can form covalent adducts with cellular proteins, contributing to cytotoxicity.[6][10]
-
Reactive Oxygen Species (ROS) Generation: Some studies suggest that TAK-875 can induce the generation of ROS in hepatocytes, leading to oxidative stress and cell death.[11]
Q3: My non-pancreatic cells are showing a response to TAK-875. Is this an off-target effect?
A3: It could be, but it's important to first verify if your cell line endogenously expresses FFAR1. While highly expressed in pancreatic β-cells, FFAR1 is also present in other tissues, including intestinal enteroendocrine cells and the brain.[11] If your cells do not express FFAR1, any observed effect is likely off-target. To confirm, you can use an FFAR1 antagonist or a cell line with FFAR1 knocked down or knocked out.
Q4: I'm observing cytotoxicity in my cell-based assay. How can I determine if it's an off-target effect related to hepatotoxicity mechanisms?
A4: To investigate potential hepatotoxicity-related off-target effects, consider the following:
-
Dose-Response: Determine the EC50 for your on-target effect (e.g., calcium flux) and the CC50 (cytotoxic concentration 50%). A large window between the effective and cytotoxic concentrations suggests a potential therapeutic window. The reported cytotoxicity (TC50) in human primary hepatocytes is in the range of 56-68 µM.[10]
-
Cell Type: Are you using a liver-derived cell line (e.g., HepG2, primary hepatocytes)? These cells are more likely to exhibit the known hepatotoxic off-target effects.
-
Mitochondrial and Transporter Assays: Conduct specific assays to measure mitochondrial respiration and bile salt transporter inhibition to see if these known off-target mechanisms are being engaged at the concentrations used in your primary assay.
Q5: How can I minimize the risk of observing off-target effects in my experiments?
A5:
-
Use the Lowest Effective Concentration: Perform a careful dose-response analysis to identify the lowest concentration of TAK-875 that elicits a robust on-target response.
-
Use FFAR1-Negative Controls: Employ a cell line that does not express FFAR1 as a negative control to identify non-receptor-mediated effects.
-
Orthogonal Approaches: Confirm your findings using a structurally distinct FFAR1 agonist. If the effect is on-target, different agonists for the same receptor should produce a similar biological outcome.
-
Target Engagement: Where possible, use assays to confirm that TAK-875 is binding to FFAR1 in your experimental system.
Troubleshooting Guides
Issue 1: High background or inconsistent signal in a Calcium Flux Assay.
| Possible Cause | Troubleshooting Step |
| Cell Health Issues | Ensure cells are healthy, not overgrown, and have good membrane integrity before starting the assay. |
| Compound Precipitation | TAK-875 is lipophilic. Ensure it is fully solubilized in your assay buffer. Consider the use of a low percentage of BSA (e.g., 0.1%) to improve solubility and mimic physiological conditions.[12] |
| Off-Target Ion Channel Effects | At high concentrations, some compounds can directly affect ion channels. Run a control in an FFAR1-negative cell line to check for non-specific calcium flux. |
| Dye Loading Issues | Optimize dye concentration and loading time/temperature to ensure even loading and minimal cytotoxicity. Wash cells gently to avoid dislodging them. |
Issue 2: No insulin secretion observed in response to TAK-875 in pancreatic cells.
| Possible Cause | Troubleshooting Step |
| Incorrect Glucose Concentration | The insulinotropic action of TAK-875 is glucose-dependent.[4][5] Ensure you are stimulating the cells with a sufficiently high glucose concentration (e.g., >8 mM) in your assay buffer. |
| Low FFAR1 Expression | Passage number can affect receptor expression. Use cells at a low passage number and confirm FFAR1 expression via qPCR or Western blot if results are inconsistent. |
| Ago-allosteric Nature | TAK-875 acts as an ago-allosteric modulator, cooperating with endogenous free fatty acids (FFAs).[1][3] The presence of serum or BSA-conjugated FFAs in the media can impact the response. Standardize your media conditions, potentially using fatty-acid-free BSA. |
| Cell Viability | High concentrations of TAK-875 or prolonged exposure could be cytotoxic. Perform a viability assay (e.g., MTS or LDH) in parallel with your secretion experiment. |
Issue 3: Suspected mitochondrial toxicity is confounding results.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | TAK-875 inhibits mitochondrial complex I and II with IC50 values of approximately 17 µM and 28 µM, respectively, in isolated rat mitochondria.[6] If your assay uses concentrations in this range, mitochondrial impairment is likely. |
| ATP Depletion | Mitochondrial inhibition will deplete cellular ATP, affecting numerous cellular processes. Measure ATP levels in your cells following TAK-875 treatment. |
| Confirm with Specific Assays | Use a Seahorse XF Analyzer or similar technology to directly measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to confirm mitochondrial dysfunction. |
| Reduce Exposure Time | For on-target signaling studies, which are often rapid (minutes), shorten the incubation time with TAK-875 to precede the onset of significant mitochondrial toxicity. |
Data Summary Tables
Table 1: TAK-875 In Vitro Activity Profile
| Parameter | Assay System | Value | Reference |
|---|---|---|---|
| On-Target Potency | |||
| GPR40 Agonist Activity (Ca2+ flux) | CHO-hGPR40 cells | EC50: 16 nM | [13] |
| Off-Target Hepatotoxicity | |||
| Cytotoxicity (ATP endpoint) | Primary Human Hepatocytes (24h) | TC50: 56-68 µM | [10] |
| Mitochondrial Respiration (Maximal) | HepG2 cells | IC50: ~49.5 µM | [6] |
| Mitochondrial Complex I Inhibition | Isolated Rat Mitochondria | IC50: 17 µM | [6] |
| Mitochondrial Complex II Inhibition | Isolated Rat Mitochondria | IC50: 28 µM | [6] |
| Off-Target Transporter Inhibition | |||
| BSEP Inhibition | Vesicular Transport Assay | IC50: 10 µM | [6][8] |
| MRP3 Inhibition (by TAK-875AG) | Vesicular Transport Assay | IC50: 0.21 µM | [6] |
| NTCP Inhibition | CHO cells | IC50: 3.8 µM |[8] |
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: On-target Gαq signaling pathway of TAK-875 via FFAR1 in pancreatic β-cells.
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Calcium Flux Assay for FFAR1 (Gαq) Activation
Objective: To measure the potency of TAK-875 in activating FFAR1-mediated intracellular calcium mobilization.
Methodology:
-
Cell Seeding: Plate cells expressing FFAR1 (e.g., CHO-hFFAR1) in a black, clear-bottom 96-well or 384-well microplate and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Incubate at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare a serial dilution of TAK-875 in the assay buffer. It is recommended to include 0.1% fatty acid-free BSA to prevent non-specific binding and improve solubility.[12]
-
Measurement: Use a fluorescence imaging plate reader (FLIPR) or a plate reader with an injection module. a. Establish a stable baseline fluorescence reading for 10-20 seconds. b. Inject the TAK-875 dilutions and immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
Data Analysis: The response is typically quantified as the maximum change in fluorescence over the baseline. Plot the response against the log of the TAK-875 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the concentration of TAK-875 that causes a 50% reduction in cell viability (CC50).
Methodology:
-
Cell Seeding: Plate hepatocytes (e.g., HepG2 or primary human hepatocytes) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of TAK-875 in the cell culture medium. The concentration range should span from the highest effective on-target concentration up to ~200 µM.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of TAK-875. Incubate for a relevant duration (e.g., 24 or 48 hours).
-
Viability Assessment: Measure cell viability using a suitable method:
-
MTS/XTT Assay: Add the reagent to the wells, incubate as per the manufacturer's instructions, and measure absorbance. This measures metabolic activity.
-
LDH Release Assay: Collect the supernatant to measure the release of lactate (B86563) dehydrogenase from damaged cells, an indicator of membrane integrity loss.
-
ATP Content Assay: Use a luminescence-based assay (e.g., CellTiter-Glo®) to measure total cellular ATP, which reflects both metabolic health and cell number.
-
-
Data Analysis: Normalize the data to the vehicle control (0% cytotoxicity). Plot the percentage of cytotoxicity against the log of the TAK-875 concentration and fit the data to determine the CC50 value.
Protocol 3: Mitochondrial Respiration Assay (Seahorse XF)
Objective: To assess the effect of TAK-875 on mitochondrial function by measuring the oxygen consumption rate (OCR).
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Medium: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Allow cells to equilibrate in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with TAK-875 and mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
Seahorse XF Analysis: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will measure baseline OCR and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Analyze the changes in OCR after the injection of TAK-875 compared to the vehicle control. This will reveal any inhibitory effects on basal or maximal respiration.
References
- 1. A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Unravelling the Mechanism of TAK875 DILI - Evotec [evotec.com]
- 8. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 10. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Fasiglifam Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and improving the stability of (R)-Fasiglifam in solution during experimental procedures. Given that specific degradation pathways for this compound in solution are not extensively published, this guide offers a framework based on general principles of small molecule stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in concentration over a short period. What are the likely causes?
A1: Short-term instability of a small molecule like this compound in an aqueous solution can stem from several factors:
-
Hydrolysis: The carboxylic acid moiety of this compound could potentially react with components of the solution. The pH of your buffer is a critical factor, as hydrolysis can be catalyzed by acidic or basic conditions.[1][2]
-
Oxidation: While the structure of this compound does not contain highly susceptible functional groups to oxidation, it cannot be entirely ruled out without experimental data. Dissolved oxygen or exposure to light can promote oxidative degradation.[1]
-
Solubility Issues: The compound may be precipitating out of solution, which can be mistaken for degradation. This is common for hydrophobic molecules when diluted into aqueous buffers.[3]
-
Adsorption: this compound might be adsorbing to the surfaces of your storage containers (e.g., plastic tubes or plates), leading to a lower effective concentration in the solution.[1]
Q2: I observe precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation is a common issue for hydrophobic compounds.[3] Here are some steps to address it:
-
Lower the Final Concentration: You might be exceeding the aqueous solubility limit of this compound.
-
Optimize Co-solvent Concentration: If you are using a stock solution in a solvent like DMSO, try to keep the final concentration of the organic solvent as low as possible (typically <0.5% in cell-based assays), but a slight increase might be necessary to maintain solubility. Always include a vehicle control in your experiments.[3]
-
Adjust pH: The solubility of ionizable compounds like this compound, which has a carboxylic acid, can be highly dependent on pH.[2][3] Increasing the pH above its pKa will ionize the carboxylic acid, which generally increases aqueous solubility.
-
Use a Different Solvent System: Consider using a co-solvent system or formulating the compound with solubilizing excipients.[3]
Q3: How can I protect my this compound solution from degradation?
A3: To mitigate degradation, consider the following preventative measures:
-
Temperature Control: Degradation reactions are often slower at lower temperatures. Store stock solutions at -20°C or -80°C and prepare fresh dilutions for your experiments.[1]
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light-induced degradation.[1]
-
Use of Additives: If oxidation is suspected, consider adding antioxidants to your buffer. For compounds prone to hydrolysis, using a buffer at the pH of maximum stability is crucial.[1]
-
Inert Atmosphere: For compounds that are highly sensitive to oxygen, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[1]
-
Prepare Fresh Solutions: The most reliable way to avoid issues with stability is to prepare solutions fresh before each experiment.[1]
Troubleshooting Guide
If you are experiencing instability with your this compound solution, the following decision tree can help you troubleshoot the issue.
References
Addressing variability in (R)-Fasiglifam's partial agonist activity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the GPR40/FFAR1 partial agonist, (R)-Fasiglifam (TAK-875).
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the partial agonist activity of this compound between experiments. What could be the cause?
A1: Variability in the partial agonist activity of this compound is a known phenomenon and is primarily attributed to its mechanism of action as an ago-allosteric modulator of the Free Fatty Acid Receptor 1 (FFAR1/GPR40). The perceived efficacy of Fasiglifam (B1672068) is highly dependent on the following factors:
-
FFAR1/GPR40 Expression Levels: The partial agonist activity of Fasiglifam is strongly correlated with the expression level of the FFAR1 receptor in your experimental system.[1] In cell lines with lower FFAR1 expression, Fasiglifam may behave as a partial agonist, while in cells with high receptor density, it can exhibit activity closer to that of a full agonist.
-
Presence of Endogenous Free Fatty Acids (FFAs): Fasiglifam exhibits positive cooperativity with endogenous FFAs.[2] Variations in the concentration of FFAs in your cell culture medium or assay buffer can therefore significantly impact the observed potency and efficacy of Fasiglifam.
-
Cell Line Specifics: Different cell lines have varying levels of endogenous FFAR1 expression and may have different complements of G proteins and other signaling molecules, which can influence the downstream response to Fasiglifam.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective ago-allosteric modulator of FFAR1.[2] This means it binds to a site on the receptor that is distinct from the binding site of endogenous free fatty acids. By binding to this allosteric site, Fasiglifam positively modulates the receptor's response to FFAs, enhancing their signaling. On its own, Fasiglifam acts as a partial agonist.
Q3: What are the primary signaling pathways activated by this compound?
A3: this compound, through its activation of FFAR1, primarily signals through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a transient increase in cytosolic Ca2+. Some studies on synthetic GPR40 agonists suggest a potential for biased agonism, with some ligands also capable of signaling through Gαs, leading to cAMP production. However, for Fasiglifam, the predominant and well-characterized pathway is Gαq-mediated calcium mobilization.
Q4: Why was the clinical development of Fasiglifam terminated?
A4: The clinical development of Fasiglifam (TAK-875) was terminated in Phase III trials due to concerns about liver safety.[3][4][5] Unexpected liver toxicity was observed in some patients.
Troubleshooting Guides
Issue 1: Low or No Signal in Calcium Mobilization Assay
| Potential Cause | Troubleshooting Step |
| Low FFAR1/GPR40 Expression | 1. Verify FFAR1 expression in your cell line using qPCR or Western blot. 2. Consider using a cell line with higher endogenous FFAR1 expression or a stably transfected cell line. |
| Inactive this compound | 1. Ensure proper storage of the compound. 2. Prepare fresh stock solutions. 3. Confirm the activity of your Fasiglifam batch using a validated positive control cell line. |
| Suboptimal Assay Conditions | 1. Optimize cell seeding density. 2. Ensure the use of an appropriate assay buffer, paying attention to the presence or absence of BSA (which can bind FFAs). 3. Optimize the concentration of the calcium-sensitive dye and the dye loading time. |
| Instrument Settings | 1. Verify the excitation and emission wavelengths are correct for your chosen calcium indicator dye. 2. Ensure the instrument's injectors are functioning correctly and delivering the compound solution properly. |
Issue 2: High Background Signal or Constitutive Activity
| Potential Cause | Troubleshooting Step |
| High FFAR1/GPR40 Expression | Overexpression of GPCRs can sometimes lead to constitutive activity. If using a transient transfection system, try reducing the amount of receptor plasmid used. |
| Presence of FFAs in Serum | Fetal Bovine Serum (FBS) contains FFAs that can activate FFAR1. Consider serum-starving the cells for a few hours before the assay or using a serum-free medium. |
| Cell Stress | Stressed or unhealthy cells can exhibit elevated basal calcium levels. Ensure optimal cell culture conditions and handle cells gently during the assay procedure. |
Issue 3: Inconsistent EC50 Values
| Potential Cause | Troubleshooting Step |
| Variable FFAR1 Expression | If using transient transfection, inconsistencies in transfection efficiency can lead to variable receptor expression and thus, variable EC50 values. Consider generating a stable cell line. |
| Fluctuations in Endogenous FFA Levels | As mentioned, Fasiglifam's potency is influenced by FFA concentrations. For greater consistency, consider using a charcoal-stripped serum or a chemically defined lipid supplement in your culture medium. |
| Pipetting Inaccuracies | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of Fasiglifam. |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments, as receptor expression and cell signaling can change with prolonged culturing. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Notes |
| CHO-hGPR40 | IP Production | EC50 | 0.072 µM | Concentration-dependent increase in intracellular IP production.[6] |
| CHO | Calcium Mobilization | EC50 | 0.016 µM | Assessed as an increase in intracellular calcium level for 90 seconds by FLIPR assay in the presence of 0.1% BSA.[6] |
| INS-1 833/15 | Insulin Secretion | - | Dose-dependent stimulation | In the presence of 10 mM glucose.[6] |
| CHO-hFFAR1 (clone #104) | Calcium Mobilization | - | Lower Emax than γ-LA | Suggests partial agonism.[1] |
| mFFAR1/CHO | Calcium Mobilization | - | Lower Emax than γ-LA | Suggests partial agonism for murine FFAR1.[1] |
Table 2: Influence of FFAR1 Expression on this compound Efficacy
| CHO Cell Clone | Relative hFFAR1 mRNA Level | Relative Ca2+ Influx Efficacy of Fasiglifam (vs. γ-LA) |
| #104 | High | ~80% |
| #19 | Medium | ~60% |
| #2 | Low | ~40% |
| #4 | Very Low | ~20% |
| Data are illustrative and based on trends reported in the literature.[1] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
1. Cell Preparation:
- Seed cells (e.g., CHO-hFFAR1 or HEK293-hFFAR1) into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
- Incubate overnight at 37°C in a 5% CO2 incubator.
- On the day of the assay, you may consider serum-starving the cells for 2-4 hours prior to dye loading to reduce background signaling from FFAs in the serum.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Calcium 6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES). Probenecid (typically 2.5 mM) can be included to prevent dye extrusion.
- Remove the culture medium from the cells and add the dye loading solution to each well.
- Incubate for 45-60 minutes at 37°C in the dark.
- Gently wash the cells with assay buffer to remove excess dye.
- Add fresh assay buffer to each well and allow the cells to equilibrate for 15-30 minutes at room temperature.
3. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Create a serial dilution of this compound in the assay buffer to achieve the desired final concentrations. It is common to prepare these at a higher concentration (e.g., 5X or 10X) than the final desired concentration in the well.
4. Fluorescence Measurement:
- Use a fluorescence plate reader capable of kinetic reading and with an integrated liquid handling system (e.g., FLIPR, FlexStation).
- Set the instrument to the appropriate excitation and emission wavelengths for your chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).
- Measure the baseline fluorescence for 10-20 seconds.
- Inject the this compound dilutions into the wells and continue to measure the fluorescence intensity over time (e.g., for 90-180 seconds).
5. Data Analysis:
- The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity post-injection minus the baseline fluorescence.
- Plot ΔF against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable readout of Gαq activation than calcium mobilization.
1. Cell Preparation:
- Seed cells into a suitable multi-well plate (format will depend on the assay kit).
- Incubate overnight to allow for cell attachment.
2. Assay Procedure:
- Follow the protocol provided by a commercial IP-One HTRF assay kit (e.g., from Cisbio).
- Typically, the protocol will involve:
- Aspirating the culture medium.
- Adding a stimulation buffer that contains LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
- Adding your serially diluted this compound and incubating for a specified time (e.g., 30-60 minutes) at 37°C.
- Lysing the cells and adding the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).
- Incubating at room temperature to allow for the competitive immunoassay to reach equilibrium.
3. Signal Detection:
- Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
4. Data Analysis:
- Calculate the HTRF ratio (e.g., [665 nm / 620 nm] * 10,000).
- The HTRF signal is inversely proportional to the amount of IP1 produced.
- Use an IP1 standard curve to convert the HTRF ratios to IP1 concentrations.
- Plot the IP1 concentration against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
Mandatory Visualizations
Caption: Gαq signaling pathway activated by this compound and endogenous FFAs via FFAR1.
References
- 1. researchgate.net [researchgate.net]
- 2. fasiglifam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing protocols for long-term studies with (R)-Fasiglifam.
Technical Support Center: (R)-Fasiglifam Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing protocols for long-term studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as TAK-875, is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is primarily expressed on pancreatic β-cells.[3][4] Upon activation by agonists like this compound, GPR40 couples to the Gαq signaling pathway.[5][6] This leads to the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C.[5] The combined effect is an amplification of glucose-stimulated insulin (B600854) secretion (GSIS).[5][7] It is important to note that this compound is considered an ago-allosteric modulator, meaning it acts cooperatively with endogenous free fatty acids to exert its effects.[8][9]
Q2: Why was the clinical development of this compound halted, and what are the implications for my long-term studies?
A2: The development of this compound was discontinued (B1498344) during Phase III clinical trials due to instances of drug-induced liver injury (DILI).[10][11] Mechanistic studies suggest that the liver toxicity is primarily caused by a reactive acyl glucuronide metabolite of Fasiglifam (B1672068).[10][12] This metabolite can inhibit hepatic transporters like MRP2, MRP3, and BSEP, leading to the accumulation of toxic bile salts and the drug itself within hepatocytes.[10][13] Additionally, this compound has been shown to inhibit mitochondrial respiration.[13] For long-term studies, these findings are critical. It is imperative to incorporate assays to monitor for potential hepatotoxicity, especially in liver cell models or in vivo studies. Long-term treatment has been shown to increase the risk of cytotoxicity.[12][14]
Q3: What are the key considerations for designing a long-term in vitro study with this compound?
A3: For long-term in vitro studies, several factors are crucial:
-
Cell Line Selection: Choose a cell line that endogenously expresses GPR40 at levels relevant to your research question (e.g., MIN6 cells for insulin secretion studies).
-
Compound Stability: this compound stability in culture media over extended periods should be assessed. Consider periodic media changes with fresh compound to maintain a consistent concentration.
-
Cytotoxicity Monitoring: Regularly assess cell viability and cytotoxicity using methods like MTT or LDH assays, especially when using liver cell lines.[12]
-
Functional Readouts: Monitor the functional response to this compound over time to check for receptor desensitization or tachyphylaxis. This can be done by measuring downstream signaling events like intracellular calcium mobilization or insulin secretion.[15]
-
Metabolite Formation: If using primary hepatocytes or liver microtissues, be aware of the potential formation of the toxic acyl glucuronide metabolite.[10][12]
Q4: Can I use this compound in combination with other compounds?
A4: Yes, this compound's efficacy has been studied in combination with other antidiabetic drugs like sulfonylureas, where it has shown additive effects.[16] When planning combination studies, it is important to consider potential drug-drug interactions, especially concerning metabolism and transporter inhibition.
Troubleshooting Guides
Problem 1: Declining or inconsistent functional response to this compound over time.
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization/Downregulation | 1. Perform a time-course experiment to determine the onset of reduced responsiveness. 2. Consider using intermittent dosing schedules instead of continuous exposure. 3. Measure GPR40 receptor expression levels (e.g., via qPCR or western blot) at different time points. |
| Compound Instability | 1. Analyze the concentration of this compound in the culture media over time using an appropriate analytical method (e.g., LC-MS). 2. Increase the frequency of media changes with fresh compound. |
| Cell Health Decline | 1. Monitor cell viability and morphology closely. 2. Reduce the concentration of this compound if cytotoxicity is suspected. 3. Ensure optimal cell culture conditions (e.g., media, supplements, CO2 levels). |
Problem 2: High levels of cytotoxicity observed in long-term experiments, particularly with liver cells.
| Possible Cause | Troubleshooting Step |
| Metabolite-Induced Toxicity | 1. Use a lower, more physiologically relevant concentration of this compound. 2. If possible, use cell lines with lower metabolic activity or inhibitors of glucuronidation to assess the contribution of the acyl glucuronide metabolite.[10] 3. Include positive controls for hepatotoxicity to validate your assay system. |
| Mitochondrial Dysfunction | 1. Assess mitochondrial function using assays like the Seahorse XF Analyzer or by measuring mitochondrial membrane potential.[12] 2. Co-treat with antioxidants to see if this mitigates the cytotoxicity. |
| Transporter Inhibition | 1. Measure the activity of key hepatic transporters (e.g., BSEP, MRP2) in the presence of this compound.[13] 2. Assess the intracellular accumulation of bile acids. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (IP Production) | CHO-hGPR40 | 72 nM | [1] |
| TC50 (24-48h) | Primary Human Hepatocytes | 56 - 68 µM | [12][14] |
| TC50 (14 days) | 3D Human Liver Microtissue | 2.7 - 3.6 fold lower than 24h | [12][14] |
Table 2: Covalent Binding and Transporter Inhibition of this compound and its Acyl Glucuronide (AG) Metabolite
| Parameter | Compound | Value | Reference |
| Covalent Binding Burden (CVB) | This compound | 2.0 mg/day | [10] |
| MRP3 Inhibition (IC50) | This compound-AG | 0.21 µM | [13] |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assay in 3D Human Liver Microtissues
-
Microtissue Culture: Culture 3D human liver microtissues according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Dosing: Replace the culture medium with medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the microtissues for the desired long-term duration (e.g., 14 days), with media changes every 2-3 days containing fresh compound.
-
Viability Assessment: At predetermined time points (e.g., day 1, 4, 7, 14), assess microtissue viability using a validated assay such as the measurement of intracellular ATP content (e.g., CellTiter-Glo® 3D).
-
Data Analysis: Normalize the viability data to the vehicle control at each time point. Calculate the TC50 (the concentration at which 50% toxicity is observed) for each time point to assess time-dependent cytotoxicity.
Protocol 2: In Vitro GPR40 Functional Assay (Intracellular Calcium Mobilization)
-
Cell Seeding: Seed a GPR40-expressing cell line (e.g., CHO-hGPR40) in a black-walled, clear-bottom 96-well plate at an appropriate density.
-
Cell Culture: Culture the cells overnight to allow for attachment.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Use a fluorescent imaging plate reader (e.g., FLIPR, FlexStation) to add the compound to the wells and simultaneously measure the fluorescence intensity.
-
Data Acquisition: Record the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50.
Mandatory Visualizations
Caption: this compound signaling pathway in pancreatic β-cells.
Caption: General experimental workflow for long-term studies.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]
- 12. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in replicating (R)-Fasiglifam clinical trial findings in vitro.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in replicating the clinical trial findings of (R)-Fasiglifam (TAK-875) in vitro. The primary focus is to address the discrepancies between the intended antidiabetic efficacy and the observed hepatotoxicity in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of Fasiglifam (B1672068) (TAK-875) terminated?
A1: The development of Fasiglifam was terminated during Phase III clinical trials due to concerns about drug-induced liver injury (DILI).[1][2][3][4][5] While the drug showed efficacy in improving glycemic control in patients with type 2 diabetes, a notable incidence of elevated liver enzymes (ALT and AST) was observed in patients receiving Fasiglifam compared to placebo.[2][6][5]
Q2: What is the primary mechanism of action of Fasiglifam for its antidiabetic effect?
A2: Fasiglifam is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[7][8] GPR40 is primarily expressed on pancreatic β-cells.[9][10] Activation of GPR40 by Fasiglifam potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[7][11] It acts as an ago-allosteric modulator, meaning it works in concert with endogenous free fatty acids to enhance its effect.[7][11] The primary signaling pathway involves the Gq protein, leading to activation of phospholipase C and an increase in intracellular calcium levels.[9][12]
Q3: What are the suspected mechanisms behind Fasiglifam-induced hepatotoxicity observed in vitro?
A3: In vitro studies suggest a multi-faceted mechanism for Fasiglifam's liver toxicity, which is likely independent of its GPR40 agonism. The key proposed mechanisms include:
-
Formation of a reactive acyl glucuronide (AG) metabolite: This metabolite can covalently bind to cellular proteins, leading to cellular stress and damage.[1][13][14]
-
Inhibition of hepatic transporters: Fasiglifam and its AG metabolite have been shown to inhibit bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRP2, MRP3), which can lead to the accumulation of toxic bile acids and the drug itself within hepatocytes.[1][13][15]
-
Mitochondrial toxicity: Fasiglifam has been observed to impair mitochondrial respiration in HepG2 cells.[13][16]
-
Generation of Reactive Oxygen Species (ROS): Some studies have indicated that Fasiglifam can induce ROS production in hepatocytes, contributing to oxidative stress.[17]
Troubleshooting Guide
Problem 1: I am observing high cytotoxicity in my primary human hepatocyte culture when treated with Fasiglifam, which doesn't seem to correlate with its GPR40 activity.
-
Possible Cause 1: Metabolite-mediated toxicity. The parent compound, Fasiglifam, may be metabolized into a reactive acyl glucuronide by the hepatocytes. This metabolite is implicated in covalent binding to proteins and subsequent cellular damage.[1][13][14]
-
Troubleshooting Tip 1: Consider using hepatocytes with varying levels of glucuronidation activity or co-incubating with inhibitors of UGT enzymes to assess the contribution of the acyl glucuronide metabolite to the observed toxicity.
-
Troubleshooting Tip 2: Perform covalent binding assays using radiolabeled Fasiglifam to quantify the extent of protein adduct formation.[1]
-
Possible Cause 2: Inhibition of bile acid transporters. Fasiglifam and its metabolites can inhibit key hepatic transporters like BSEP and MRPs, leading to intracellular accumulation of toxic bile acids.[1][13]
-
Troubleshooting Tip 3: Utilize specific assays to measure the inhibitory potential of Fasiglifam on BSEP, MRP2, and MRP3. This can be done using membrane vesicles expressing these transporters or in sandwich-cultured hepatocytes.
-
Troubleshooting Tip 4: Measure intracellular bile acid concentrations in your hepatocyte cultures following Fasiglifam treatment.
Problem 2: My in vitro insulin secretion assay using pancreatic β-cell lines (e.g., INS-1) shows a potent response to Fasiglifam, but I want to investigate the potential for off-target effects.
-
Possible Cause: While Fasiglifam is a selective GPR40 agonist, at higher concentrations or in different cell types, it may exhibit off-target activities that are not apparent in standard efficacy assays. The hepatotoxicity is a key example of an off-target effect.
-
Troubleshooting Tip 1: To investigate potential hepatotoxicity, co-culture pancreatic islets or β-cell lines with primary hepatocytes or hepatoma cell lines (e.g., HepG2) to create a more physiologically relevant in vitro system.
-
Troubleshooting Tip 2: In your β-cell line experiments, ensure you are using a glucose concentration that allows for the potentiation of insulin secretion, as Fasiglifam's effect is glucose-dependent.[7][11]
-
Troubleshooting Tip 3: When assessing off-target effects, particularly hepatotoxicity, it is crucial to use relevant cell models such as primary human hepatocytes or 3D liver microtissues, as these more closely mimic the in vivo liver environment.[14]
Data Summary
Table 1: Clinical Trial Data on Liver Enzyme Elevation
| Parameter | Fasiglifam | Placebo |
| Incidence of ALT or AST ≥3 x ULN | 2.1% | 0.5% |
| Incidence of ALT or AST ≥10 x ULN | 0.31% | 0.06% |
| Mean Change in AST from Baseline (units/L) | +2.4 | -1.0 |
| Mean Change in ALT from Baseline (units/L) | +4.2 | -1.3 |
Data from a randomized controlled cardiovascular outcomes safety trial.[2]
Table 2: In Vitro Efficacy and Cytotoxicity Data for Fasiglifam
| Parameter | Cell Type | Value |
| Efficacy (GPR40 Agonism) | ||
| EC50 for IP Production | CHO-hGPR40 | 72 nM |
| Cytotoxicity | ||
| TC50 (24-48h, ATP endpoint) | Primary Human Hepatocytes (2D) | 56 - 68 µM |
| TC50 (14 days) shift vs 24h | Human Liver Microtissue (3D) | 2.7 - 3.6 fold lower |
| Cytotoxicity observed from (WST-1 assay) | HepG2 (2D) | ~100 µM |
| Hepatotoxicity Mechanisms | ||
| Covalent Binding Burden (CVB) | Human Hepatocytes | 2.0 mg/day |
| MRP3 Inhibition (by Acyl Glucuronide) | - | IC50: 0.21 µM |
Experimental Protocols
Protocol 1: Covalent Protein Binding Assay in Cryopreserved Human Hepatocytes
-
Hepatocyte Preparation: Thaw and prepare cryopreserved human hepatocytes according to the supplier's instructions. Assess viability using trypan blue exclusion.
-
Incubation: Incubate hepatocytes (1 x 10^6 cells/mL) in Krebs-Henseleit buffer (KHB) in glass tubes at 37°C under 5% CO2 with constant shaking.
-
Treatment: Add 10 µM of ¹⁴C-labeled Fasiglifam to the hepatocyte suspension. For a positive control, use a compound known to form covalent bonds, such as diclofenac (B195802) (10 µM).
-
Incubation Period: Incubate for 4 hours.
-
Protein Precipitation and Washing: After incubation, pellet the cells and precipitate the protein using a suitable solvent (e.g., ice-cold acetonitrile). Wash the protein pellet multiple times with solvents like acetonitrile (B52724) and methanol (B129727) to remove any non-covalently bound radiolabeled compound.
-
Quantification: Solubilize the final protein pellet and determine the amount of radioactivity using liquid scintillation counting. Measure the protein concentration using a standard assay (e.g., BCA assay).
-
Calculation: Express the covalent binding as pmol equivalent/mg protein.
[Based on methodology described in[1]]
Visualizations
Signaling Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. takeda.com [takeda.com]
- 4. Takeda ends development of diabetes drug fasiglifam due to concerns about liver safety - - PACE-CME [pace-cme.org]
- 5. Fasiglifam-Induced Liver Injury in Patients With Type 2 Diabetes: Results of a Randomized Controlled Cardiovascular Outcomes Safety Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. physoc.org [physoc.org]
- 11. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 13. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. news.cyprotex.com [news.cyprotex.com]
- 17. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for (R)-Fasiglifam Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Fasiglifam (TAK-875). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] It acts as an ago-allosteric modulator, meaning it enhances the receptor's response to endogenous ligands like free fatty acids.[4][5] Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner.[1][2][5] This glucose dependency minimizes the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.[1]
Q2: Which animal models are most commonly used for this compound research?
Several animal models have been utilized in the preclinical assessment of this compound. The choice of model depends on the specific research question. Commonly used models include:
-
Rats: Sprague-Dawley rats are often used for pharmacokinetic and metabolism studies.[6][7] Zucker diabetic fatty (ZDF) rats serve as a model of type 2 diabetes to evaluate efficacy.[8][9]
-
Mice: Various mouse strains are employed, including wild-type mice for initial efficacy testing, FFAR1-knockout mice to confirm target engagement, and human GPR40 knock-in mice for more clinically relevant data.[7][8] Diabetic models like db/db and ob/ob mice are also used to study metabolic effects.[9]
-
Dogs: Dogs have been used in safety and toxicology studies, and were instrumental in identifying the potential for drug-induced liver injury (DILI).[9][10]
Q3: What is the primary safety concern associated with this compound?
The primary safety concern that led to the termination of this compound's clinical development is drug-induced liver injury (DILI).[11][12] Evidence of hepatotoxicity, including elevated liver enzymes (ALT and bilirubin), was observed in both preclinical animal studies (dogs) and human clinical trials.[9][10]
Troubleshooting Guides
Issue 1: Unexpected Hepatotoxicity or Elevated Liver Enzymes in Animal Models
Q: We are observing elevated ALT/AST levels and/or histological signs of liver injury in our animal model treated with this compound. How can we investigate and mitigate this?
Possible Causes and Troubleshooting Steps:
-
Metabolite-Induced Toxicity: this compound can be metabolized to a reactive acyl glucuronide (AG) intermediate.[11][12] This metabolite is implicated in hepatotoxicity.
-
Recommendation: Analyze plasma and liver tissue for the presence and concentration of the acyl glucuronide metabolite. Consider using animal models with different metabolic profiles. For instance, dogs and non-rodents may form the AG metabolite more efficiently than rats.[12]
-
-
Bile Acid Transporter Inhibition: this compound and its AG metabolite can inhibit bile acid transporters such as the bile salt export pump (BSEP) and multi-drug resistance-associated proteins (MRPs).[10][11] This can lead to cholestasis and liver injury.
-
Recommendation: Measure serum and liver bile acid concentrations. Histological examination of the liver for signs of cholestasis is also recommended. In dogs, this can manifest as portal granulomatous inflammation.[10]
-
-
Mitochondrial Dysfunction: this compound has been shown to inhibit mitochondrial respiration.[11][12]
-
Recommendation: Assess mitochondrial function in isolated liver mitochondria from treated animals. Measure parameters like oxygen consumption rate and the activities of mitochondrial complexes.
-
-
Species-Specific Susceptibility: Different species exhibit varying susceptibility to this compound-induced liver injury. Dogs appear to be more sensitive than rats at comparable exposures.[9][10]
-
Recommendation: When investigating hepatotoxicity, consider using a species known to be susceptible, such as the dog. If using rodents, high doses may be required to unmask liver toxicity.[12]
-
Issue 2: High Variability in Glycemic Control and Insulin Secretion
Q: We are observing inconsistent glucose-lowering effects and high variability in insulin secretion in our diabetic animal models. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Animal Model Selection: The genetic background and disease characteristics of the animal model can significantly impact the response to this compound.
-
Recommendation: Ensure the chosen diabetic model is appropriate for studying GPR40 agonism. For example, models with severe β-cell loss may show a blunted response. Consider using models with preserved β-cell function but impaired glucose-stimulated insulin secretion.
-
-
Fasting State and Glucose Levels: The insulinotropic effect of this compound is glucose-dependent.
-
Recommendation: Standardize the fasting period before glucose tolerance tests. Ensure that baseline glucose levels are within the expected range for the chosen model to observe a significant drug effect.
-
-
Drug Formulation and Administration: Poor drug formulation can lead to variable absorption and exposure.
-
Recommendation: Ensure a consistent and validated formulation is used for oral administration. For initial studies, intravenous administration can be used to bypass absorption variability.
-
Issue 3: Difficulty in Performing and Interpreting Hyperinsulinemic-Euglycemic Clamp Studies
Q: We are new to performing hyperinsulinemic-euglycemic clamps in mice and are facing challenges with the surgical procedure and data interpretation.
A: The hyperinsulinemic-euglycemic clamp is a powerful but technically demanding procedure.[4] Here is a simplified workflow and key considerations:
Experimental Workflow for Hyperinsulinemic-Euglycemic Clamp in Mice
References
- 1. researchgate.net [researchgate.net]
- 2. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 3. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 4. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of GPR40 Agonists: (R)-Fasiglifam vs. AMG 837 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. Its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. This has led to the development of several synthetic agonists, including (R)-Fasiglifam (TAK-875) and AMG 837. This guide provides an objective comparison of these compounds, supported by experimental data, to aid researchers in the field of metabolic drug discovery. While both this compound and AMG 837 have shown promise in preclinical studies, their clinical development trajectories have diverged significantly, highlighting key differences in their profiles.
Mechanism of Action and Signaling Pathway
Both this compound and AMG 837 are agonists of GPR40 and function by mimicking the action of endogenous fatty acid ligands. Activation of GPR40, a Gq-coupled receptor, initiates a signaling cascade that leads to increased insulin secretion in a glucose-dependent manner. This glucose dependency is a key advantage, as it reduces the risk of hypoglycemia, a common side effect of some other insulin secretagogues.
The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical trigger for the exocytosis of insulin-containing granules from pancreatic β-cells.
A Comparative Analysis of (R)-Fasiglifam Metabolism Across Species
(R)-Fasiglifam (TAK-875) , a potent and selective agonist of G protein-coupled receptor 40 (GPR40), demonstrated promise in clinical trials for the treatment of type 2 diabetes. However, its development was halted due to concerns of drug-induced liver injury (DILI). Understanding the cross-species differences in the metabolism of this compound is crucial for interpreting preclinical safety data and elucidating the mechanisms behind its hepatotoxicity. This guide provides a detailed comparison of this compound metabolism in humans, monkeys, dogs, and rats, supported by experimental data.
Executive Summary
This compound undergoes extensive metabolism across all species studied, with the primary routes being glucuronidation and oxidation. The major metabolite is the acyl glucuronide (fasiglifam-G), which is the predominant elimination pathway.[1] Other notable metabolites include an oxidative cleavage product (M-I), a hydroxylated form (T-1676427), and a taurine (B1682933) conjugate (fasiglifam-Tau).[1] While the metabolic pathways are qualitatively similar across species, significant quantitative differences exist, particularly in the formation of the acyl glucuronide, which has been implicated in the observed hepatotoxicity.
In Vivo Metabolism: A Cross-Species Comparison
Following oral administration, this compound is well-absorbed, with high oral bioavailability (>76.0%) reported in rats, dogs, and humans.[2] The primary route of excretion of radioactivity from radiolabeled this compound is via the feces in all species.[2] The parent drug, this compound, is the major component found in plasma and feces across species.[2]
Plasma Metabolite Profile
The relative abundance of metabolites in plasma shows notable species differences, as detailed in the table below.
| Metabolite | Human | Rat | Dog | Cynomolgus Monkey |
| This compound | Major | Major | Major | Major |
| M-I | <10% of plasma radioactivity[1][2] | <10% of plasma radioactivity[1][2] | 0.5% of parent AUC[3] | 10% of parent AUC[3] |
| Fasiglifam-G | <2% of plasma radioactivity[1][2] | 0.26% of parent AUC[3] | 2.6% of parent AUC[3] | 18% of parent AUC[3] |
| T-1676427 | <2% of plasma radioactivity[1][2] | Detected[1] | Not Reported | Not Reported |
| M-I-G | <2% of plasma radioactivity[1][2] | Detected[1] | Not Reported | Not Reported |
| Fasiglifam-Tau | Not Reported | Detected[1] | Not Reported | Not Reported |
Data compiled from multiple sources.[1][2][3]
Biliary Excretion
Biliary excretion is a significant route of elimination for this compound metabolites. In rats and dogs, fasiglifam-G is the major component in bile.[2] In rats, this compound, fasiglifam-G, and fasiglifam-Tau accounted for 46.3%, 27.0%, and 6.7% of the dose in bile, respectively.[1]
In Vitro Metabolism
Studies using cryopreserved hepatocytes from humans, cynomolgus monkeys, dogs, and rats have confirmed the metabolic pathways observed in vivo.[3] The formation of the acyl glucuronide (TAK-875AG) in hepatocytes followed the order of non-rodents > human > rat.[3][4] This suggests that non-rodents and humans are more efficient at forming this potentially reactive metabolite.[3][4] The in vitro turnover of this compound was low across all species, with over 88% of the parent compound remaining after a 4-hour incubation.[3]
The primary enzymes responsible for the metabolism of this compound have been identified as CYP3A4/5 for oxidation (formation of M-I and T-1676427) and UGT1A3 for glucuronidation.[2]
Metabolic Pathways of this compound
The following diagram illustrates the primary metabolic pathways of this compound.
Caption: Primary metabolic pathways of this compound.
Experimental Protocols
In Vivo Metabolism Studies
-
Animal Models: Male and female Sprague Dawley rats, dogs, and cynomolgus monkeys were used in the described studies.[1][3][5]
-
Administration: this compound was administered orally (p.o.) and intravenously (i.v.).[1][5] Oral doses in rats ranged from 10 to 100 mg/kg, while dogs and cynomolgus monkeys received 30 mg/kg.[3][5] The intravenous dose in rats was 5 mg/kg.[5][6]
-
Sample Collection: Plasma, bile, and feces were collected at various time points for analysis.[1][2][3]
-
Analysis: Samples were analyzed using liquid chromatography-mass spectrometry (LC/MS) to identify and quantify this compound and its metabolites.[2]
The following diagram outlines a general workflow for in vivo metabolism studies.
Caption: Generalized workflow for in vivo metabolism studies.
In Vitro Metabolism Studies
-
Hepatocytes: Cryopreserved hepatocytes from humans, cynomolgus monkeys, dogs, and rats were utilized.[3]
-
Incubation: Hepatocytes were incubated with this compound.[3]
-
Analysis: The formation of metabolites was monitored over time using LC/MS.[3]
Conclusion
The metabolism of this compound is qualitatively similar across humans, monkeys, dogs, and rats, with acyl glucuronidation and oxidation being the major biotransformation pathways. However, significant quantitative differences in metabolite formation exist, particularly the higher formation of the acyl glucuronide metabolite in non-rodents and humans compared to rats.[3][4] These differences are critical for the interpretation of preclinical toxicology studies and may provide insights into the species-specific susceptibility to this compound-induced liver injury. Further investigation into the role of the acyl glucuronide metabolite in hepatotoxicity is warranted.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the selectivity of TAK-875 for GPR40 over other receptors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G protein-coupled receptor 40 (GPR40) agonist, TAK-875 (Fasiglifam), focusing on its selectivity over other receptors. The information is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as a specific pharmacological tool.
Introduction to TAK-875 and GPR40
TAK-875 is a potent and orally bioavailable agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin (B600854) secretion (GSIS) in response to medium and long-chain free fatty acids.[1] By targeting GPR40, agonists like TAK-875 can enhance insulin secretion in a glucose-dependent manner, which offers a therapeutic advantage for type 2 diabetes by minimizing the risk of hypoglycemia.[1][2][3] The efficacy and selectivity of such agonists are paramount to ensure targeted therapeutic action and avoid off-target side effects.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist such as TAK-875 initiates a signaling cascade primarily through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key step in the potentiation of insulin granule exocytosis.
References
- 1. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Fasiglifam: A Comparative Analysis of In Vitro Efficacy and In Vivo Glycemic Control
(R)-Fasiglifam (TAK-875) , a selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), emerged as a promising therapeutic agent for type 2 diabetes mellitus. Its mechanism of action, centered on potentiating glucose-dependent insulin (B600854) secretion, offered a novel approach to glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues.[1][2] However, the clinical development of Fasiglifam was halted in Phase 3 trials due to concerns regarding liver safety.[3][4] This guide provides a comprehensive comparison of this compound's in vitro and in vivo effects, supported by experimental data, to offer researchers and drug development professionals a thorough understanding of its pharmacological profile and the challenges in translating in vitro potency to in vivo success.
In Vitro and In Vivo Efficacy: A Quantitative Comparison
The preclinical and clinical evaluation of this compound generated a wealth of data on its potency and efficacy. The following tables summarize key quantitative findings from in vitro cell-based assays and in vivo studies in animal models and human clinical trials.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | This compound EC50 | Reference |
| Inositol Monophosphate (IP) Production | CHO cells expressing human GPR40 | EC50 | 72 nM | [5][6] |
| Intracellular Calcium Flux | CHO cells expressing human GPR40 | EC50 | 14 nM - 29.6 nM | [5][6] |
| Insulin Secretion | INS-1 833/15 cells (in the presence of 10 mM glucose) | - | Dose-dependent increase | [5] |
Table 2: In Vivo Efficacy of this compound in a Diabetic Rat Model
| Animal Model | Dose (oral) | Effect on Glucose Tolerance (Oral Glucose Tolerance Test) | Reference |
| Neonatally streptozotocin-induced diabetic rats | 3 - 30 mg/kg | Dose-dependent improvement; -37.6% reduction in glucose AUC at maximal effective dose | [7] |
| Zucker diabetic fatty (ZDF) rats | 10 mg/kg | Increased plasma insulin levels | [5] |
Table 3: Clinical Efficacy of this compound in Patients with Type 2 Diabetes (12-week, Phase 2 Trial)
| Treatment Group | Mean Change in HbA1c from Baseline | Incidence of Hypoglycemia | Reference |
| This compound (50 mg) | -1.12% | 2% | [8] |
| Glimepiride | -1.05% | 19% | [8] |
| Placebo | -0.13% | 3% | [8] |
Table 4: Comparison with Other GPR40 Agonists (In Vivo Incretin (B1656795) Secretion in Mice)
| Compound | GPR40 Signaling Profile | Plasma GLP-1 Increase (vs. vehicle) | Plasma GIP Increase (vs. vehicle) | Reference |
| This compound (TAK-875) | Gq-only | Modest | Modest | [9] |
| MK-2305 | Gq-only | Significant | Significant | [9] |
| AM-1638 | Gq + Gs | Robust | Robust | [9] |
| AM-5262 | Gq + Gs | Robust | Robust | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Insulin Secretion Assay
Objective: To determine the effect of a test compound on glucose-stimulated insulin secretion (GSIS) from a pancreatic beta-cell line.
Materials:
-
INS-1 833/15 cells
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, penicillin-streptomycin, and other necessary components.
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory conditions).
-
Test compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Insulin ELISA kit.
Procedure:
-
Cell Culture: INS-1 833/15 cells are cultured in standard conditions until they reach a desired confluency.
-
Pre-incubation: Cells are washed and pre-incubated in KRB buffer with a low glucose concentration (2.8 mM) for a defined period (e.g., 1-2 hours) to allow them to return to a basal state.
-
Incubation: The pre-incubation buffer is replaced with KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of the test compound. Cells are then incubated for a specific time (e.g., 1 hour).
-
Sample Collection: At the end of the incubation period, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: The concentration of insulin in the supernatant is determined using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The amount of secreted insulin is normalized to the total protein content of the cells in each well. The results are expressed as fold-increase over the basal secretion at low glucose.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
Objective: To evaluate the effect of a test compound on glucose tolerance in a diabetic animal model.
Materials:
-
Diabetic rat model (e.g., neonatally streptozotocin-induced diabetic rats).
-
Test compound (this compound).
-
Vehicle for the test compound.
-
Glucose solution for oral gavage.
-
Glucometer and test strips.
-
Blood collection supplies.
Procedure:
-
Animal Acclimatization and Fasting: Animals are acclimatized to the housing conditions and then fasted overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected (e.g., from the tail vein) to measure the fasting blood glucose level (time 0).
-
Compound Administration: The test compound or vehicle is administered orally at the desired dose.
-
Glucose Challenge: After a specific time following compound administration (e.g., 60 minutes), a glucose solution is administered orally to all animals.[10]
-
Blood Glucose Monitoring: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[11]
-
Data Analysis: Blood glucose levels at each time point are plotted to generate a glucose excursion curve. The area under the curve (AUC) for glucose is calculated for each treatment group and compared to the vehicle control group to determine the effect of the test compound on glucose tolerance.
Visualizing the Mechanisms and Workflow
To better understand the biological pathways and experimental processes involved, the following diagrams have been generated.
Caption: GPR40 Signaling Pathway.
Caption: In Vitro to In Vivo Correlation Workflow.
Caption: Comparative Effects on Efficacy and Hypoglycemia.
References
- 1. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 2. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-jarb.org [e-jarb.org]
- 11. mmpc.org [mmpc.org]
Comparative analysis of (R)-Fasiglifam and CPL207280 hepatotoxicity.
A Comparative Analysis of Hepatotoxicity: (R)-Fasiglifam vs. CPL207280
Introduction
This compound (TAK-875) and CPL207280 are both agonists of the G protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes mellitus.[1][2] GPR40 activation in pancreatic β-cells stimulates glucose-dependent insulin (B600854) secretion. While Fasiglifam (B1672068) showed robust glycemic control in Phase II and III clinical trials, its development was terminated due to concerns about drug-induced liver injury (DILI).[3][4] This led to questions about whether hepatotoxicity is a class-wide effect for GPR40 agonists or specific to the molecular properties of Fasiglifam.[1] CPL207280 is a novel GPR40 agonist designed to minimize the structural liabilities associated with Fasiglifam, aiming for a safer liver profile.[5][6] This guide provides a comparative analysis of the hepatotoxicity of this compound and CPL207280, supported by preclinical and clinical data.
Comparative Hepatotoxicity Data
The following tables summarize the key quantitative data from in vitro and in vivo studies comparing the hepatotoxic potential of this compound and CPL207280.
Table 1: In Vitro Cytotoxicity in Human Liver Cells
| Compound | Cell Type | Assay Duration | Concentration | Viability | Citation |
| This compound | HepG2 | 48 hours | 10 µM | No significant change | [5] |
| 100 µM | ~0% (cell growth abolished) | [5] | |||
| Primary Human Hepatocytes | 48 hours | 10 µM | No significant change | [5] | |
| 100 µM | ~0% (cell growth abolished) | [5] | |||
| CPL207280 | HepG2 | 48 hours | 10 µM | No significant change | [5] |
| 100 µM | ~80% | [5] | |||
| Primary Human Hepatocytes | 48 hours | 10 µM | No significant change | [5] | |
| 100 µM | ~80% | [5] |
Table 2: Inhibition of Bile Acid Transporters
| Compound | Transporter | IC50 | Fold Difference | Citation |
| This compound | Bile Salt Export Pump (BSEP) | Potent Inhibitor | - | [7] |
| Multi-drug Resistant Protein 2 (MRP2) | Potent Inhibitor | - | [7] | |
| Multi-drug Resistant Protein 3 (MRP3) | Potent Inhibitor | - | [7] | |
| Multi-drug Resistant Protein 4 (MRP4) | Potent Inhibitor | - | [7] | |
| CPL207280 | Bile Acid Transporters (general) | Less Potent Inhibitor | ~10x weaker than Fasiglifam | [1][5] |
Table 3: Effects on Mitochondrial Function
| Compound | Assay | Cell Type | Effect | Citation |
| This compound | Mitochondrial Respiration | HepG2 | Inhibition | [7][8] |
| Complex I & II Activity | Isolated Rat Mitochondria | Inhibition | [7] | |
| CPL207280 | Mitochondrial Respiration | HepG2 | Negligible effect | [1][5] |
Table 4: Clinical Liver Safety Profile of this compound
| Parameter | Fasiglifam Group | Placebo Group | P-value | Citation |
| ALT or AST ≥3x ULN | 2.1% | 0.5% | < 0.001 | [9] |
| ALT or AST ≥10x ULN | 0.31% | 0.06% | < 0.001 | [9] |
| Serious Liver Injuries | 3 cases attributed to fasiglifam | - | - | [3] |
ULN: Upper Limit of Normal
Table 5: Preclinical In Vivo Liver Safety
| Compound | Species | Study Duration | Key Findings | Citation |
| This compound | Rat (1000 mg/kg/day) | - | Increased ALT (x4), bilirubin (B190676) (x9), and bile acids (x3.4) | [7] |
| CPL207280 | Rat and Monkey | Long-term | No deleterious hepatic effects observed | [1][5] |
Mechanisms of Hepatotoxicity
This compound
The hepatotoxicity of Fasiglifam is believed to be multifactorial, involving its metabolic activation, inhibition of bile acid transport, and mitochondrial dysfunction.[7][8]
-
Metabolic Activation: Fasiglifam is metabolized primarily through glucuronidation, forming a reactive acyl glucuronide (AG) metabolite. This reactive metabolite can covalently bind to cellular proteins, leading to cellular stress and immune responses.[8][10]
-
Bile Acid Transporter Inhibition: Both Fasiglifam and its acyl glucuronide metabolite are potent inhibitors of key hepatic transporters like BSEP and MRPs (MRP2, MRP3, MRP4).[7] Inhibition of these transporters disrupts bile acid homeostasis, leading to the intracellular accumulation of cytotoxic bile acids, a condition known as cholestasis.[8]
-
Mitochondrial Dysfunction: Fasiglifam has been shown to directly inhibit the mitochondrial respiratory chain, specifically Complexes I and II.[7] This impairs cellular energy production (ATP synthesis) and can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and further cellular damage.[11][12]
Caption: Proposed mechanism of this compound hepatotoxicity.
CPL207280
CPL207280 was designed to mitigate the risks observed with Fasiglifam.[5] Its improved safety profile is attributed to key structural and metabolic differences:
-
Alternative Metabolism: Unlike Fasiglifam, CPL207280 is metabolized primarily through oxidation, avoiding the formation of a reactive acyl glucuronide metabolite.[5][13] This significantly reduces the risk of covalent protein binding.
-
Reduced Transporter Inhibition: CPL207280 is a much weaker inhibitor of bile acid transporters compared to Fasiglifam, with its activity being about an order of magnitude lower.[1][5] This lessens the risk of drug-induced cholestasis.
-
Mitochondrial Safety: In vitro studies have shown that CPL207280 has a negligible effect on hepatic mitochondrial function.[5][13]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation of results.
In Vitro Hepatocyte Viability Assay
-
Objective: To assess the direct cytotoxic effects of the compounds on liver cells.
-
Cell Lines: Human hepatoma cell line (HepG2) and primary human hepatocytes.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then incubated with a range of concentrations of CPL207280 or this compound (e.g., up to 100 µM) for 48 hours. A vehicle control (DMSO) is run in parallel.[14]
-
Cell viability is measured using a standard method like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.
-
The results are expressed as a percentage of the viability of the vehicle-treated control cells.[14]
-
Mitochondrial Function Assessment (Seahorse XF Assay)
-
Objective: To evaluate the impact of the compounds on mitochondrial respiration and cellular metabolism.
-
Platform: Seahorse XF Analyzer.
-
Methodology:
-
HepG2 cells are cultured in specialized Seahorse XF microplates.
-
The cells are treated with the test compounds (this compound or CPL207280).
-
The Seahorse analyzer performs sequential injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Oxygen consumption rate (OCR) is measured in real-time to assess the effects of the compounds on the electron transport chain.
-
Caption: Workflow for preclinical hepatotoxicity comparison.
Bile Salt Transporter Inhibition Assay
-
Objective: To determine the inhibitory potential of the compounds on key hepatic transporters responsible for bile acid efflux.
-
Methodology:
-
Membrane vesicles from cells overexpressing specific human transporters (e.g., BSEP, MRP2, MRP3, MRP4) are used.
-
The uptake of a radiolabeled or fluorescent substrate for each transporter is measured in the presence of various concentrations of the test compounds.
-
The reduction in substrate transport is used to calculate the IC50 value (the concentration of the inhibitor required to reduce transporter activity by 50%).
-
Conclusion
The available data strongly indicate a significant difference in the hepatotoxic potential of this compound and CPL207280. The liver injury associated with Fasiglifam is linked to a combination of factors, including the formation of a reactive acyl glucuronide metabolite, potent inhibition of bile acid transporters, and direct mitochondrial toxicity.[7] In contrast, CPL207280 demonstrates a superior safety profile in preclinical models.[5] Its design, which favors oxidative metabolism and reduces lipophilicity, successfully mitigates the key liabilities of Fasiglifam.[5][6] These findings suggest that drug-induced liver injury is not a class effect of GPR40 agonists but is rather dependent on the specific chemical properties of the individual molecule.[1] The development of CPL207280 highlights a successful rational design approach to create a potentially safer therapeutic agent within the same pharmacological class. First-in-human studies of CPL207280 have shown it to be safe and well-tolerated, supporting its further development.[15]
References
- 1. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial involvement in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. First-in-human study of CPL207280, a novel G-protein-coupled receptor 40/free fatty acid receptor 1 agonist, in healthy volunteers after single and multiple administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking TAK-875: A Comparative Guide to the Potency of Newer GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the pioneering GPR40 agonist, TAK-875 (Fasiglifam), against a selection of more recently developed agonists. The data presented is compiled from various preclinical studies and aims to offer a clear perspective on the evolution of GPR40-targeted therapeutics. While TAK-875 showed promise, its development was halted due to liver safety concerns, paving the way for the development of next-generation compounds with improved safety and potency profiles.[1][2]
Data Presentation: Potency Comparison of GPR40 Agonists
The following table summarizes the in vitro potency (EC50 values) of TAK-875 and several newer GPR40 agonists. It is important to note that EC50 values can vary depending on the specific assay conditions and cell systems used.
| Compound | Agonist Type | Assay Type | EC50 (nM) | Source |
| TAK-875 (Fasiglifam) | Partial Agonist | Ca2+ Influx (hGPR40) | 72 | [3] |
| Ca2+ Influx (hGPR40) | 270 | [1][4][5] | ||
| SCO-267 | Full Agonist (Ago-allosteric modulator) | Inositol (B14025) Phosphate Accumulation (hGPR40, low expression) | 0.91 | [6] |
| Ca2+ Mobilization | Superior to TAK-875 | [6] | ||
| AM-1638 | Full Agonist | Inositol Phosphate Accumulation (mGPR40) | 12.9 | [3] |
| Ca2+ Mobilization (hGPR40) | 160 | [7] | ||
| AM-5262 | Full Agonist | Ca2+ Mobilization | 81 | [8] |
| CPL207280 | Agonist | Ca2+ Influx (hGPR40) | 80 | [1][4][5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine potency, the following diagrams illustrate the GPR40 signaling pathway and a typical experimental workflow for assessing agonist potency.
GPR40 Signaling Pathway
Activation of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), by an agonist initiates a cascade of intracellular events. Primarily, it couples to the Gq alpha subunit, activating Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Some newer "full" agonists have also been shown to couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[9][10]
Experimental Workflow: Calcium Mobilization Assay
A common method to determine the potency of GPR40 agonists is the calcium mobilization assay. This experiment measures the increase in intracellular calcium concentration following receptor activation.
Experimental Protocols
Calcium Mobilization Assay
This assay is a widely used method to screen for GPR40 agonists by measuring the increase in intracellular calcium following receptor activation.[11][12]
-
Cell Culture and Plating:
-
HEK293 cells stably or transiently expressing human GPR40 are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded into 96-well or 384-well black, clear-bottom plates and grown to confluence.[13]
-
-
Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) in a buffered salt solution (e.g., HBSS) for 1 hour at 37°C in the dark. Probenecid may be included to prevent dye leakage.
-
-
Compound Addition and Signal Detection:
-
Varying concentrations of the test agonist are added to the wells.
-
The fluorescence intensity is measured kinetically using a fluorescence plate reader (e.g., FLIPR, FlexStation). The signal is recorded before and after the addition of the agonist to determine the baseline and the peak response.
-
-
Data Analysis:
-
The change in fluorescence is plotted against the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated using a sigmoidal dose-response curve fit.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of Gq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.
-
Cell Stimulation:
-
Cells expressing GPR40 are incubated with various concentrations of the agonist in the presence of LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
-
Cell Lysis and Detection:
-
After the stimulation period, the cells are lysed.
-
The concentration of IP1 in the cell lysate is determined using a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based detection methods.
-
-
Data Analysis:
-
A standard curve is used to determine the concentration of IP1 in the samples.
-
The amount of IP1 produced is plotted against the agonist concentration to determine the EC50 value.[14]
-
β-Arrestin Recruitment Assay
This assay is used to investigate an alternative signaling pathway for GPR40 and to assess potential biased agonism.
-
Assay Principle:
-
This assay typically uses a technology like BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer).
-
GPR40 is tagged with a donor molecule (e.g., a luciferase), and β-arrestin is tagged with an acceptor molecule (e.g., a fluorescent protein).
-
-
Measurement:
-
Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor molecules into close proximity.
-
This results in a measurable energy transfer, which is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 4. CPL207280, a Novel G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1-Specific Agonist, Shows a Favorable Safety Profile and Exerts Antidiabetic Effects in Type 2 Diabetic Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 10. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis for GPR40 allosteric agonism and incretin stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. db.cngb.org [db.cngb.org]
A Head-to-Head Examination of (R)-Fasiglifam and Other FFAR1 Modulators for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Free Fatty Acid Receptor 1 Agonists
The Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, has emerged as a promising therapeutic target for type 2 diabetes. Its activation by endogenous long-chain fatty acids or synthetic agonists potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. (R)-Fasiglifam (TAK-875), a well-characterized FFAR1 modulator, has undergone extensive clinical investigation. This guide provides a head-to-head comparison of this compound with other notable FFAR1 modulators, supported by experimental data to aid researchers in selecting appropriate tools for their studies.
Comparative Analysis of FFAR1 Modulator Activity
The following tables summarize the in vitro potency and efficacy of various FFAR1 modulators from published studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, receptor expression levels, and assay formats.
Table 1: In Vitro Potency (EC50) of FFAR1 Modulators in Calcium Mobilization Assays
| Compound | Agonist Type | Cell Line | Reported EC50 (nM) |
| This compound (TAK-875) | Partial Ago-Allosteric Modulator | CHO-hFFAR1 | 14 - 72[1][2] |
| AMG-1638 | Full Agonist | CHO-GPR40 | ~2.8[3] |
| AMG-837 | Partial Agonist | Not Specified | Potent partial agonist[4][5] |
| GW9508 | Partial Agonist | HEK-293-GPR40 | 47[6] |
| (R)-AM-8596 | Full Agonist | Not Specified | 3800[4] |
| (S)-AM-8596 | Partial Agonist | Not Specified | 650[4] |
| Linoleic Acid | Endogenous Agonist | Not Specified | Micromolar range |
Table 2: Efficacy (Emax) and Other Properties of FFAR1 Modulators
| Compound | Efficacy (Relative to Endogenous Ligand) | Key Characteristics |
| This compound (TAK-875) | Partial Agonist[7][8] | Ago-allosteric modulator; efficacy is dependent on receptor expression levels.[7][8] |
| AMG-1638 | Full Agonist | Higher efficacy than partial agonists in stimulating insulin secretion.[3] |
| AMG-837 | Partial Agonist[4][5] | Potentiates glucose-stimulated insulin secretion.[4][5] |
| GW9508 | Partial Agonist | Also an agonist for FFAR4 (GPR120).[6] |
| (R)-AM-8596 | Full Agonist[4] | |
| (S)-AM-8596 | Partial Agonist[4] | |
| Linoleic Acid | Full Agonist | Endogenous ligand. |
FFAR1 Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these modulators, it is crucial to visualize the signaling cascade initiated by FFAR1 activation and the typical experimental workflow for their characterization.
Caption: FFAR1 signaling cascade upon agonist binding.
Caption: General experimental workflow for FFAR1 modulator characterization.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize FFAR1 modulators. Specific parameters may require optimization based on the cell line, receptor expression level, and available instrumentation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FFAR1 activation, typically through the Gq pathway.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human FFAR1 (hFFAR1).
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
FFAR1 modulators (test compounds and controls).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the hFFAR1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM), Pluronic F-127 (0.02-0.04%), and optionally probenecid (1-2.5 mM) in the assay buffer.
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates for 45-60 minutes at 37°C, protected from light.
-
-
Cell Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of assay buffer in each well.
-
Compound Preparation: Prepare serial dilutions of the FFAR1 modulators in the assay buffer.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the compound dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for a period of 1-3 minutes.
-
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot the dose-response curve to calculate the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FFAR1, a key event in receptor desensitization and an alternative signaling pathway. The Eurofins DiscoverX PathHunter® assay is a common platform for this measurement.
Materials:
-
PathHunter® HEK 293 FFAR1 β-Arrestin cell line.
-
PathHunter® cell culture and assay reagents (Cell Plating Reagent, Detection Reagents).
-
FFAR1 modulators.
-
White, solid-bottom 96- or 384-well microplates.
-
Chemiluminescent plate reader.
Protocol:
-
Cell Plating: Plate the PathHunter® cells in the provided Cell Plating Reagent into the microplates. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the FFAR1 modulators in the appropriate assay buffer.
-
Compound Addition and Incubation: Add the compound dilutions to the cell plates and incubate for 90 minutes at 37°C.
-
Detection:
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plates at room temperature for 60 minutes.
-
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the dose-response curve to determine the EC50 for β-arrestin recruitment.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway. The Cisbio IP-One HTRF® assay is a widely used method.
Materials:
-
Cells expressing hFFAR1 (e.g., CHO-hFFAR1).
-
IP-One HTRF® assay kit (containing IP1-d2 conjugate, anti-IP1 Cryptate conjugate, and lysis buffer).
-
Stimulation buffer.
-
FFAR1 modulators.
-
White, low-volume 384-well microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Seed the hFFAR1-expressing cells into the microplates and incubate overnight.
-
Compound Stimulation:
-
Remove the culture medium.
-
Add the FFAR1 modulator dilutions prepared in the stimulation buffer to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Lysis and Detection:
-
Add the HTRF® detection reagents (IP1-d2 and anti-IP1 Cryptate) in the lysis buffer to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the HTRF signal (dual emission at 665 nm and 620 nm with excitation at 320-340 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the dose-response curve to determine the EC50 for IP1 accumulation.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Eurofins Discoverx GW9508, 1 mg. (92-1039), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
Comparative Analysis of (R)-Fasiglifam's Allosteric Binding Site on GPR40
A guide for researchers validating G-protein coupled receptor-ligand interactions, this document details the experimental validation of the binding site for (R)-Fasiglifam (TAK-875) on the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). It provides a comparative analysis against other GPR40 agonists, supported by experimental data and detailed protocols.
This compound is a potent and selective agonist for GPR40, a receptor predominantly expressed in pancreatic β-cells that has been a key target for type 2 diabetes therapies.[1] Unlike endogenous long-chain free fatty acids (FFAs) that bind to an orthosteric site, Fasiglifam has been identified as an ago-allosteric modulator.[2][3] This means it binds to a distinct, allosteric site on the receptor, acting as a partial agonist on its own while cooperatively enhancing the signaling of endogenous FFAs.[1][2] This unique mechanism has been validated through a combination of mutagenesis, functional assays, and structural biology.
Comparative Binding Site Analysis
GPR40 possesses multiple distinct binding sites, allowing for complex regulation by various ligands. Fasiglifam's binding mode is a key differentiator from other classes of GPR40 agonists.
-
Orthosteric Agonists (e.g., Endogenous FFAs, GW9508): These ligands bind within a pocket formed by the transmembrane (TM) helices, specifically near TM3 and TM4, close to the extracellular surface.[4][5] Their interaction often involves key residues like Arginine-183 and Arginine-258, which interact with the ligand's carboxyl group.[1]
-
This compound (Ago-Allosteric Modulator): The high-resolution co-crystal structure of GPR40 with Fasiglifam confirmed its binding to a unique allosteric site located completely outside the seven-transmembrane helical bundle.[3][6] This pocket is situated near the extracellular face of the receptor.[4][5] This external binding allows Fasiglifam to modulate the receptor's response to orthosteric ligands like FFAs.
-
Other Allosteric Agonists (Ago-PAMs, e.g., AM-1638): A separate class of agonists, known as Ago-PAMs (Positive Allosteric Modulation agonists), also bind to an allosteric site. However, this site is located in a deep pocket formed by TM3, TM4, TM5, and the second intracellular loop (ICL2).[4][5] This distinct allosteric site enables these agonists to induce a different signaling profile, often coupling to both Gαq and Gαs pathways, leading to both insulin (B600854) and incretin (B1656795) secretion.[5][7] Fasiglifam, in contrast, primarily signals through the Gαq pathway to potentiate insulin secretion.[3][8]
Experimental Validation Data
The validation of Fasiglifam's distinct binding site relies heavily on site-directed mutagenesis studies coupled with functional assays, such as measuring calcium (Ca²⁺) influx. By altering specific amino acid residues in the receptor, researchers can observe differential effects on the activity of various agonists. A loss of potency for one agonist but not another strongly suggests they utilize different binding residues and thus, different sites.
Table 1: Effect of GPR40 Point Mutations on Agonist-Induced Calcium Influx
| Mutant Receptor | Location | Effect on this compound Activity | Effect on γ-Linolenic Acid (FFA) Activity | Implication |
| Y91A | TM3 | Significant reduction in potency | No significant effect | Y91 is critical for Fasiglifam binding, but not for FFA binding.[1] |
| H137A | TM4 | Significant reduction in potency | No significant effect | H137 is critical for Fasiglifam binding, but not for FFA binding.[1] |
| R183A | TM5 | No significant effect | Complete loss of activity | R183 is critical for FFA binding, but not for Fasiglifam binding.[1] |
| N244A | TM6 | Significant reduction in potency | No significant effect | N244 is critical for Fasiglifam binding, but not for FFA binding.[1] |
| R258A | TM7 | No significant effect | Complete loss of activity | R258 is critical for FFA binding, but not for Fasiglifam binding.[1] |
Data summarized from functional assays measuring Ca²⁺ influx in HEK293T cells transiently transfected with wild-type or mutant GPR40 constructs.[1]
The differing patterns of mutational effects on the activities of Fasiglifam and the endogenous FFA γ-linolenic acid provide strong evidence that these agonists bind to distinct sites on the GPR40 receptor.[9]
Signaling Pathways and Experimental Workflow
The validation of the binding site follows a logical workflow, culminating in the understanding of the downstream signaling cascade.
Caption: Experimental workflow for validating agonist binding sites.
Upon binding, Fasiglifam, in concert with FFAs, activates the Gαq signaling pathway, which is central to its glucose-dependent insulinotropic effect.
Caption: GPR40 signaling pathway activated by Fasiglifam.
This dual signaling through IP₃-mediated calcium release and DAG-activated PKC is crucial for the potentiation of the GSIS pathway.[3][10]
Experimental Protocols
Site-Directed Mutagenesis and Plasmid Construction
-
Objective: To introduce specific point mutations into the GPR40 receptor cDNA.
-
Protocol:
-
A plasmid containing the full-length, N-terminally FLAG-tagged human GPR40 cDNA is used as the template.
-
Point mutations (e.g., Y91A, R183A, R258A) are introduced using a commercially available site-directed mutagenesis kit (e.g., QuikChange II, Agilent Technologies) according to the manufacturer's instructions.
-
Specific primers containing the desired nucleotide changes are designed and synthesized.
-
The entire plasmid is amplified via PCR using a high-fidelity DNA polymerase.
-
The parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.
-
The mutated plasmids are transformed into competent E. coli for amplification.
-
Plasmids are purified, and the introduction of the correct mutation is confirmed by Sanger sequencing.
-
Cell Culture and Transient Transfection
-
Objective: To express wild-type and mutant GPR40 receptors in a host cell line for functional analysis.
-
Protocol:
-
HEK293T or CHO cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
For functional assays, cells are seeded into 96-well black-walled, clear-bottom plates.
-
After 24 hours, cells are transiently transfected with the wild-type or mutant GPR40 plasmids using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. An empty vector is used as a mock control.
-
Cells are incubated for 24-48 hours post-transfection to allow for receptor expression before performing functional assays.
-
Calcium Influx Assay
-
Objective: To measure the intracellular calcium mobilization in response to agonist stimulation as a functional readout of GPR40 activation.
-
Protocol:
-
Transfected cells are washed with a Hanks' Balanced Salt Solution (HBSS) buffer containing 20 mM HEPES.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer for 1 hour at 37°C.
-
After incubation, cells are washed again with HBSS to remove excess dye.
-
The plate is placed into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of agonists (this compound or γ-linolenic acid) are added to the wells, and the change in fluorescence intensity (indicating intracellular Ca²⁺ concentration) is measured over time.
-
Data are typically normalized to the baseline fluorescence and expressed as a percentage of the maximal response. Dose-response curves are generated using non-linear regression to determine EC₅₀ values.
-
References
- 1. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]
- 2. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (R)-Fasiglifam
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like (R)-Fasiglifam is paramount. This document provides procedural guidance on personal protective equipment (PPE), operational handling, and disposal plans to minimize risk and ensure a safe laboratory environment. This compound, also known as TAK-875, was investigated as a GPR40 agonist and was withdrawn from Phase III clinical trials due to concerns of drug-induced liver injury.[1] This underscores the need for stringent safety protocols.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to prevent exposure during the handling of this compound. These recommendations are based on general best practices for handling potent pharmaceutical compounds in a laboratory setting.[2][3]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. For tasks with a high risk of splashing, double-gloving is recommended.[4] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | Fume hood or appropriate respirator | All weighing and solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of the powder. For situations outside of a fume hood where aerosolization is possible, a respirator may be necessary based on a risk assessment. |
Operational Plan and Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of the experiment.
Workflow for Handling this compound:
Experimental Protocols:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. All manipulations of the solid form of this compound must be performed in a chemical fume hood to prevent inhalation of the powder.
-
Weighing and Dissolving: Use an analytical balance within the fume hood for weighing. When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Handling Solutions: Clearly label all solutions containing this compound. When transferring solutions, use appropriate tools such as a calibrated pipette to minimize the risk of spills.
-
Spill Management: In the event of a spill, immediately alert others in the area. Contain the spill with absorbent material. The cleanup procedure should be performed by trained personnel wearing appropriate PPE. All contaminated materials should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Decision Tree:
References
- 1. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Which industry-specific risks does personal protective equipment protect us from? [dach-germany.de]
- 3. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 4. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
